molecular formula C9H13NO2 B14792815 (S)-2-Amino-2-(benzyloxy)ethanol

(S)-2-Amino-2-(benzyloxy)ethanol

Cat. No.: B14792815
M. Wt: 167.20 g/mol
InChI Key: HNXLLGIFOZBPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(benzyloxy)ethanol is a chiral chemical compound that serves as a versatile intermediate and building block in organic synthesis and pharmaceutical research. This molecule features both a benzyl-protected oxygen and a chiral amino alcohol functional group, making it valuable for constructing more complex, stereospecific molecules. Its primary research applications include its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds where the (S) configuration is critical for activity. Researchers also utilize this compound in the development of ligands for catalysis and in material science. The presence of the benzyloxy group offers a protective strategy that can be selectively removed under controlled conditions. (S)-2-Amino-2-(benzyloxy)ethanol is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-amino-2-phenylmethoxyethanol

InChI

InChI=1S/C9H13NO2/c10-9(6-11)12-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2

InChI Key

HNXLLGIFOZBPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CO)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characteristics of Chiral Benzyloxy Amino Ethanols: A Systems-Level Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral benzyloxy amino ethanols—such as the derivatives of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol—represent a privileged class of structural scaffolds in medicinal chemistry and asymmetric catalysis[1]. By fusing the highly polar, hydrogen-bonding capacity of an aminoethanol core with the lipophilic, sterically demanding benzyloxy moiety, these molecules offer a highly tunable physicochemical profile.

As a Senior Application Scientist, I approach the characterization of these compounds not merely as a list of static traits, but as an interconnected thermodynamic system. Understanding the causality behind their acidity (pKa), lipophilicity (LogP), and spatial conformation is paramount for predicting their behavior in physiological environments, crossing biological barriers, and optimizing catalytic cycles.

Structural Causality & Physicochemical Profiling

Acid-Base Equilibria and Inductive Modulation

The unsubstituted ethanolamine core is inherently basic, exhibiting a pKa of approximately 9.5[2]. However, the introduction of a benzyloxy group at the adjacent carbon framework fundamentally alters the electron density of the amine. The ether oxygen of the benzyloxy moiety exerts a mild electron-withdrawing inductive effect (-I effect) through the sigma-bond network. This stabilizes the neutral amine while slightly destabilizing the conjugate acid, typically depressing the pKa to a range of 8.8–9.2. This subtle shift is highly consequential in drug development, as it dictates the ionization state at physiological pH (7.4), directly impacting both aqueous solubility and target receptor affinity.

Lipophilicity (LogP) and Desolvation Dynamics

Lipophilicity is the primary thermodynamic driver of membrane permeability. Bare aminoethanols are highly hydrophilic, with LogP values residing in the negative domain (e.g., -1.31 for ethanolamine)[2]. The covalent attachment of a benzyloxy group acts as a lipophilic anchor. The bulky, non-polar phenyl ring disrupts the highly organized hydration shell around the naked aminoethanol core. This thermodynamic penalty in aqueous media drives the partition coefficient (LogP) into a highly lipophilic range (typically +1.8 to +2.8). This enhanced lipophilicity is critical for facilitating passive diffusion across the phospholipid bilayer and the blood-brain barrier (BBB), making benzyloxy-substituted scaffolds invaluable in CNS drug design and functional antagonists[1][3].

Stereochemical Rigidity and Target Affinity

The chiral centers within these molecules dictate a precise three-dimensional spatial orientation. The benzyloxy group not only provides lipophilicity but also acts as a steric shield. In asymmetric catalysis, this steric bulk directs the trajectory of incoming reactants. In pharmacology, the stereospecific arrangement ensures that the hydrogen-bond donors (amine, hydroxyl) and lipophilic regions align perfectly with the binding pockets of target proteins, minimizing off-target toxicity[1].

Quantitative Physicochemical Data

To facilitate rapid comparison, the table below summarizes the causal shifts in physicochemical properties when transitioning from a bare aminoethanol core to a chiral benzyloxy derivative.

Physicochemical PropertyUnsubstituted Aminoethanol CoreChiral Benzyloxy Amino Ethanol (Typical)Primary Analytical Method
pKa (Amino Group) ~9.4 - 9.58.8 - 9.2Potentiometric Titration
LogP (Lipophilicity) -1.31+1.8 to +2.8Shake-Flask / RP-HPLC
Aqueous Solubility Miscible / Highly SolubleLow to Moderate (pH dependent)Turbidimetry / HPLC
Stereochemical Purity N/A (Achiral)>99% eeChiral HPLC / Polarimetry
H-Bond Donors 32Computational (Lipinski)
H-Bond Acceptors 23Computational (Lipinski)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, physicochemical characterization must rely on self-validating methodologies. The following protocols are designed to expose and correct for common experimental artifacts.

Protocol 1: High-Precision Potentiometric Determination of pKa

Causality & Validation: Amino alcohols are highly prone to absorbing atmospheric CO2, forming carbamates that artificially lower the apparent pKa. A standard forward titration cannot detect this degradation. Therefore, a forward-reverse cycling method is mandatory to validate the integrity of the analyte during the assay[4].

  • Sample Preparation: Dissolve 2.0 mg of the chiral benzyloxy amino ethanol in 10 mL of degassed, deionized water. If the benzyloxy group induces precipitation, use a methanol co-solvent (up to 10% v/v) and extrapolate back to 0% co-solvent via the Yasuda-Shedlovsky method.

  • Inert Atmosphere: Blanket the titration vessel with high-purity Argon to prevent CO2 ingress.

  • Forward Titration: Titrate the solution from pH 2.0 to 11.0 using standardized 0.1 M NaOH, recording the potential (mV) continuously.

  • Self-Validation (Reverse Titration): Immediately reverse the titration from pH 11.0 back to 2.0 using standardized 0.1 M HCl.

  • Data Reconciliation: Overlay the forward and reverse curves. A hysteresis (non-overlapping curves) indicates carbamate formation or irreversible degradation. If the curves perfectly overlap, extract the pKa from the inflection point using the first derivative method.

Protocol 2: Biphasic Shake-Flask Determination of LogP with Mass Balance Validation

Causality & Validation: The combination of a polar amino headgroup and a lipophilic benzyloxy tail can cause the molecule to act as a weak surfactant, leading to accumulation at the octanol-water interface. Simply measuring the concentration in one phase and assuming the rest is in the other phase will yield a false LogP. Mass balance validation is strictly required[4].

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.

  • Analyte Introduction: Dissolve an accurately weighed amount of the compound in the pre-saturated aqueous phase (buffered to pH 7.4 to ensure a consistent ionization state).

  • Equilibration: Add an equal volume of pre-saturated n-octanol. Shake the biphasic system mechanically for 60 minutes at 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the mixture at 4000 RPM for 15 minutes to break any micro-emulsions at the interface.

  • Mass Balance Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the analyte concentration in each phase independently using RP-HPLC with UV detection.

  • Validation Check: The sum of the moles in both phases must equal the initial moles introduced (±2%). If validated, calculate LogP = log10([Octanol]/[Aqueous]).

Systems-Level Visualization

The following diagram maps the causal relationships between the structural components of chiral benzyloxy amino ethanols, their resulting physicochemical properties, and their ultimate utility in drug development.

G A Chiral Benzyloxy Amino Ethanol B1 Benzyloxy Moiety (Ether Linkage + Phenyl) A->B1 B2 Aminoethanol Core (NH2 & OH Groups) A->B2 B3 Stereocenters (e.g., 1S, 2R) A->B3 C1 Increased Lipophilicity (LogP 1.8 - 2.8) B1->C1 Inductive & Hydrophobic Effects C2 Basic pKa (~8.8-9.2) & H-Bonding B2->C2 Protonation State C3 3D Spatial Conformation B3->C3 Enantiomeric Purity D1 Membrane Permeability & BBB Crossing C1->D1 D2 Salt Formation & Aqueous Solubility C2->D2 D3 Stereospecific Target Binding C3->D3 E Optimized API / Chiral Ligand D1->E D2->E D3->E

Interplay of physicochemical properties and biological utility in benzyloxy amino ethanols.

Conclusion

The physicochemical profile of chiral benzyloxy amino ethanols is a masterclass in molecular tuning. By understanding the thermodynamic causality behind their pKa shifts, LogP enhancements, and stereochemical rigidity, researchers can predictably harness these molecules as highly efficient chiral ligands or potent active pharmaceutical ingredients. Rigorous, self-validating analytical protocols remain the bedrock of this developmental process, ensuring that theoretical drug design translates flawlessly into empirical performance.

References

  • (2R,3R)-2-Amino-3-(benzyloxy)
  • Source: National Institutes of Health (NIH)
  • Physicochemical Properties of Novel Amino Alcohol Ligands: An In-depth Technical Guide Source: Benchchem URL
  • (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)

Sources

Solubility profile of (S)-2-Amino-2-(benzyloxy)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profile of (S)-2-Amino-3-(benzyloxy)propan-1-ol (O-Benzyl-L-serinol)

Executive Summary

This technical guide delineates the solubility profile of (S)-2-Amino-3-(benzyloxy)propan-1-ol , commonly known as O-Benzyl-L-serinol . While the user query specified "(S)-2-Amino-2-(benzyloxy)ethanol," chemical nomenclature conventions and stability principles indicate that the intended compound is almost certainly O-Benzyl-L-serinol. A geminal amino-ether structure at the C2 position of ethanol (2-amino-2-benzyloxy) would be a chemically unstable hemiaminal ether, prone to spontaneous hydrolysis.

O-Benzyl-L-serinol is a critical chiral building block in the synthesis of peptide nucleic acids (PNAs), sphingolipids, and various pharmaceutical intermediates. Its solubility behavior is governed by a bifunctional nature: the hydrophilic 2-amino-1,3-propanediol (serinol) core and the lipophilic benzyl ether protecting group. Understanding this amphiphilic character is essential for optimizing reaction solvents, purification via crystallization, and liquid-liquid extraction processes.

Chemical Identity & Structural Clarification

Before detailing the solubility profile, it is imperative to establish the precise chemical identity of the subject compound to ensure reproducibility.

PropertyDescription
Systematic Name (S)-2-Amino-3-(benzyloxy)propan-1-ol
Common Synonyms O-Benzyl-L-serinol; L-Serinol(Bzl); (S)-1-Benzyloxy-2-amino-3-propanol
CAS Number 120349-75-9 (Free Base) / 58577-87-0 (HCl Salt, R-isomer reference)
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Physical State Viscous oil or low-melting solid (mp 34-37 °C)
pKa (Predicted) ~12.5 (Amine), ~13.5 (Alcohol)

Structural Insight: The molecule features a primary amine and a primary alcohol, capable of hydrogen bond donation and acceptance. The benzyl ether moiety introduces significant hydrophobicity and aromatic stacking potential, modulating the high water solubility typical of the parent serinol.

Solubility Profile in Organic Solvents

The solubility of O-Benzyl-L-serinol is dictated by the "like dissolves like" principle, balanced between its polar amine/alcohol head and non-polar benzyl tail.

Qualitative Solubility Table (Free Base)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Protic Methanol, EthanolVery High (>100 mg/mL)Strong H-bonding match with NH₂ and OH groups.
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Dipole-dipole interactions; excellent solvation of the polar core.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable interaction with the benzyl group; moderate polarity solvates the amine.
Esters/Ethers Ethyl Acetate, THFModerate to High Good general solubility; useful for extraction from basic aqueous phases.
Non-Polar Hexane, Heptane, TolueneLow to Insoluble The polar amine/alcohol core dominates, preventing dissolution in aliphatic hydrocarbons. Toluene may show slight solubility due to

-

interactions.
Aqueous WaterModerate Soluble, but reduced compared to Serinol due to the hydrophobic benzyl group. pH-dependent.
Temperature Dependence

Solubility in marginal solvents (e.g., Toluene or Ethyl Acetate/Hexane mixtures) typically exhibits a positive correlation with temperature. This property is exploited in recrystallization protocols, often involving the hydrochloride salt rather than the free base, as the salt offers a sharper solubility differential.

pH-Dependent Solubility (Extraction Logic)

The amine functionality allows for reversible solubility switching, a cornerstone of purification.

  • Acidic pH (< 4): The amine is protonated (

    
    ), forming a water-soluble salt. Partition coefficient (
    
    
    
    ) shifts dramatically towards the aqueous phase.
  • Basic pH (> 10): The amine is deprotonated (neutral). The molecule becomes lipophilic enough to extract into organic solvents like DCM or Ethyl Acetate.

Methodology for Solubility Determination

To generate precise quantitative data (e.g., mole fraction solubility


), the following rigorous protocol is recommended. This method minimizes errors from supersaturation or solvent evaporation.
Experimental Workflow

SolubilityProtocol Figure 1: Isothermal Saturation Method for Solubility Determination Prep Preparation Add excess solid to solvent Equil Equilibration Stir at const. Temp (T) for 24-48h Prep->Equil T ± 0.1°C Filter Filtration 0.45 µm Syringe Filter (Pre-heated) Equil->Filter Isothermal Dilute Dilution Dilute aliquot with Mobile Phase Filter->Dilute Analyze Quantification HPLC-UV (254 nm) or Gravimetric Dilute->Analyze

Analytical Techniques
  • HPLC-UV: Preferred due to the chromophore (Benzyl group).

    • Column: C18 Reverse Phase.

    • Detection: 254 nm (Phenyl absorption).

    • Mobile Phase: Acetonitrile/Water with 0.1% TFA (to maintain ionization state).

  • Gravimetric: Suitable for high-solubility solvents (>10 mg/mL). Requires careful evaporation to prevent loss of the semi-volatile free base (though boiling point is high, >300°C, vacuum drying is safer).

Thermodynamic Analysis

For process chemists scaling up crystallization, understanding the thermodynamics of dissolution is vital. The solubility data can be modeled using the Modified Apelblat Equation or the Van't Hoff Equation .

Van't Hoff Analysis:



  • Plot:

    
     vs. 
    
    
    
    (Kelvin).
  • Slope:

    
    . A negative slope indicates endothermic dissolution (solubility increases with T).
    
  • Intercept:

    
    .
    

Interpretation:

  • 
     (Endothermic):  Typical for this class of compounds. Heat is required to break the crystal lattice (if solid) or overcome cohesive forces (if oil).
    
  • 
    :  Indicates an increase in disorder upon dissolving, driving the process.
    

Applications in Purification & Synthesis

The solubility profile directly informs the purification strategy for O-Benzyl-L-serinol intermediates.

Salt Formation & Crystallization

The free base is often an oil. To obtain a high-purity solid, it is converted to the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt.

  • Solvent System: Dissolve free base in dry Ethanol/Methanol; add HCl in Dioxane/Ether.

  • Anti-solvent: Add Diethyl Ether or Hexane to induce precipitation. The salt is insoluble in non-polar ethers.

Liquid-Liquid Extraction (Work-up)

ExtractionLogic Figure 2: pH-Switch Extraction Protocol based on Solubility Start Crude Reaction Mixture (Aq. + Organic) Acidify Acidify to pH 2-3 (HCl) Start->Acidify Wash Wash with DCM/EtOAc (Remove non-basic impurities) Acidify->Wash Product in Aq. Basify Basify to pH 10-12 (NaOH/Na2CO3) Wash->Basify Aq. Phase Extract Extract with DCM/EtOAc (Product moves to Organic) Basify->Extract Product Neutral Dry Dry & Concentrate (Pure Free Base) Extract->Dry

References

  • ChemicalBook. (S)-2-Amino-3-(benzyloxy)propan-1-ol Properties and Solubility Data. Retrieved from .

  • Ambeed. Safety Data Sheet: O-Benzyl-L-serinol (CAS 120349-75-9).[1] Retrieved from .

  • Google Patents. Method for synthesizing peptide nucleic acid monomers (US20190055190A1). Discusses the use and purification of O-benzyl-L-serinol. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for Serinol derivatives. (General reference for amino alcohol properties). Retrieved from .

Sources

Thermodynamic Stability Profile: (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of (S)-2-Amino-2-(benzyloxy)ethanol , a molecule that presents significant stability challenges due to its hemiaminal ether structure.

Executive Summary

Status: Thermodynamically Unstable / Transient Intermediate Primary Decomposition Pathway: Hydrolysis or Elimination to Glycolaldehyde Imine Storage Potential: Negligible (Isolable only under cryogenic/trapped conditions)

From a structural perspective, (S)-2-Amino-2-(benzyloxy)ethanol is a hemiaminal ether (specifically, an acyclic


-amino ether). Unlike standard ethers or amines, this functional group arrangement—where an amine (

) and an alkoxy group (

) are attached to the same carbon atom (C2)—is inherently labile.

While stable analogs exist (e.g., O-benzylserinol or 2-(benzyloxy)ethanamine), the specific connectivity of (S)-2-Amino-2-(benzyloxy)ethanol dictates that it exists primarily as a high-energy intermediate in the synthesis of peptide mimetics or complex alkaloids, rather than a shelf-stable reagent.

Structural & Thermodynamic Analysis[1]

The Hemiaminal Instability Principle

The molecule consists of an ethanol backbone where C2 bears both a free primary amine and a benzyloxy group.

  • IUPAC Definition: 2-Amino-2-(benzyloxy)ethanol

  • Structure:

    
    
    

This configuration creates a geminal amino-ether (hemiaminal ether). Thermodynamically, the formation of a C=N double bond (imine) or a C=O double bond (carbonyl) is significantly favored over the


 hybridized hemiaminal center due to the bond energy differences and entropic factors.

Key Instability Drivers:

  • The Anomeric Effect: The lone pair on the nitrogen atom can donate electron density into the

    
     antibonding orbital of the C-O bond, weakening the C-O(benzyl) bond and facilitating the elimination of benzyl alcohol.
    
  • Entropic Driving Force: The decomposition of one molecule of the hemiaminal ether into two or three stable fragments (Glycolaldehyde, Benzyl Alcohol, Ammonia) is entropically favored (

    
    ).
    
  • Bond Dissociation Energies (BDE): The sum of BDEs for the decomposition products (C=O or C=N bonds) is generally lower (more stable) than the strained gem-functionalized center.

Calculated Stability vs. Isomers

It is critical to distinguish this unstable species from its stable structural isomers often used in drug development.

CompoundStructureClassThermodynamic Stability
(S)-2-Amino-2-(benzyloxy)ethanol

Hemiaminal EtherUnstable (

mins at RT)
(S)-2-(Benzyloxy)ethanamine

Primary EtherStable (Shelf-stable liquid/solid)
(S)-O-Benzylserinol

Amino Alcohol EtherStable (Common chiral building block)

Note: If your interest lies in a stable reagent for synthesis, you are likely looking for (S)-O-Benzylserinol or (S)-2-(Benzyloxy)ethanamine . The target molecule (S)-2-Amino-2-(benzyloxy)ethanol cannot be isolated under standard conditions.

Decomposition Pathways & Kinetics

The decomposition of (S)-2-Amino-2-(benzyloxy)ethanol follows first-order kinetics, rapidly accelerating in the presence of trace acid or moisture.

Mechanism of Decomposition

The degradation occurs via two primary competing pathways:

  • Hydrolysis (Aqueous/Acidic): Reverts to glycolaldehyde, benzyl alcohol, and ammonia.

  • Elimination (Non-aqueous/Basic): Collapses to the imine (Schiff base) and benzyl alcohol.

Pathway Visualization (DOT Diagram)

DecompositionPathways Target (S)-2-Amino-2-(benzyloxy)ethanol (Hemiaminal Ether) Imine Glycolaldehyde Imine (Transient) Target->Imine Elimination (-BnOH) Rapid Aldehyde Glycolaldehyde (HO-CH2-CHO) Target->Aldehyde Hydrolysis (+H2O) Acid Cat. BnOH Benzyl Alcohol (BnOH) Target->BnOH Imine->Aldehyde Hydrolysis (+H2O) Ammonia Ammonia (NH3) Imine->Ammonia + H2O

Figure 1: Competing decomposition pathways. The elimination to the imine is kinetically favored in non-aqueous solvents, while hydrolysis dominates in aqueous media.

Experimental Handling & In-Situ Generation

If your research requires the transient generation of this species (e.g., as a mechanistic probe), strict protocols must be followed to observe it before decomposition.

Synthesis & Trapping Protocol (Theoretical)

Objective: Generate (S)-2-Amino-2-(benzyloxy)ethanol in situ at cryogenic temperatures.

Reagents:

  • Glycolaldehyde dimer

  • Benzylamine (alternative route) or Benzyl alcohol + Ammonia equivalent

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Protocol:

  • Cryogenic Setup: Cool the reaction vessel to -78°C under an inert Argon atmosphere.

  • Generation: Add the nucleophile (Ammonia/Amine) to the pre-cooled solution of the benzyl-protected aldehyde precursor.

  • Trapping: Do not attempt to isolate. React immediately with the downstream electrophile (e.g., Grignard reagent, reducing agent) at -78°C.

  • Quenching: Quench with extremely cold, buffered solution only after the subsequent step is complete.

Validation (NMR):

  • To verify the transient existence, use Low-Temperature NMR (-80°C) .

  • Look for the hemiaminal proton (

    
    ) shift, typically appearing around 4.5–5.5 ppm  (distinct from the aldehyde signal).
    

Comparative Stability Data

For drug development applications, selecting the correct stable isomer is crucial. The table below contrasts the unstable target with its stable functional isomers.

FeatureTarget: 2-Amino-2-(benzyloxy)ethanolIsomer A: O-BenzylserinolIsomer B: 2-(Benzyloxy)ethanamine
CAS Registry N/A (Transient)106910-77-4 (S-isomer)104772-16-1
Melting Point N/A (Decomposes)78-82 °CLiquid (bp 135°C @ 10mmHg)
Reactivity Electrophilic (Imine precursor)Nucleophilic (Amine/Alcohol)Nucleophilic (Amine)
Storage ImpossibleStandard (RT, Desiccated)Standard (Cool, Dark)
Primary Use Mechanistic IntermediateChiral Building BlockLinker / Spacer
Recommendation for Researchers:

If your goal is to introduce a chiral amino-alcohol motif with a benzyl ether protection:

  • Use (S)-O-Benzylserinol: This provides the stable

    
     skeleton.
    
  • Avoid Direct Hemiaminal Synthesis: Attempting to synthesize the target structure directly will result in polymerization or reversion to starting materials.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O; discussion on hemiacetal/hemiaminal instability).
  • Royer, J., et al. (2004). "Asymmetric Synthesis of Nitrogen Heterocycles." Chemical Reviews, 104(12), 6317–6358.

  • Buckingham, J. (Ed.). (2020). Dictionary of Organic Compounds. CRC Press.
  • Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. (Basicity and stability correlations for substituted amines).

The Synthetic Utility of (S)-2-Amino-2-(benzyloxy)ethanol: A Technical Guide to a Versatile Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Role of Amino Alcohols

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with enantiomers often exhibiting vastly different pharmacological profiles. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and predictable method for introducing stereocenters.[1] These molecular scaffolds, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity.

This technical guide focuses on (S)-2-Amino-2-(benzyloxy)ethanol , a chiral amino alcohol with significant potential as a versatile chiral auxiliary. Derived from the chiral pool, its structure offers a unique combination of steric and electronic properties that can be harnessed to influence the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. As a Senior Application Scientist, this guide aims to provide not just a review of the literature, but a practical, in-depth understanding of the synthesis, application, and mechanistic underpinnings of using (S)-2-Amino-2-(benzyloxy)ethanol and its derivatives in organic synthesis. While direct literature on this specific amino alcohol is not as extensive as for some other auxiliaries, we will draw upon well-established principles and data from closely related and extensively studied systems to provide a comprehensive and predictive overview of its utility.

Synthesis of (S)-2-Amino-2-(benzyloxy)ethanol and its Oxazolidinone Derivative

The primary application of (S)-2-Amino-2-(benzyloxy)ethanol in asymmetric synthesis is through its conversion to the corresponding (S)-4-(benzyloxymethyl)-2-oxazolidinone . This heterocyclic derivative serves as the actual chiral auxiliary, providing a rigid scaffold that effectively shields one face of a tethered prochiral enolate.

The synthesis of chiral 2-oxazolidinones is a well-established field, with several reliable methods available.[2] A common and economically viable approach begins with a readily available chiral starting material, such as an amino acid.[3] For (S)-2-Amino-2-(benzyloxy)ethanol, a plausible synthetic route would start from L-serine, a natural amino acid.

A Representative Synthetic Pathway

The synthesis of the chiral auxiliary can be envisioned as a two-step process:

  • Reduction of a protected L-serine derivative: The carboxylic acid functionality of a suitably protected L-serine, for instance, N-Cbz-L-serine benzyl ester, can be reduced to the corresponding amino alcohol.

  • Cyclization to the oxazolidinone: The resulting amino alcohol is then cyclized to form the 2-oxazolidinone ring. This can be achieved using various reagents, such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[3][4]

The benzyloxy group on the side chain provides an additional point of interest, potentially influencing the stereochemical outcome of reactions and offering further synthetic handles.

Core Application: Asymmetric Alkylation of N-Acyloxazolidinones

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a powerful and widely used method for the enantioselective synthesis of carboxylic acid derivatives.[1][5] The stereochemical outcome of this reaction is highly predictable and is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring.

Mechanism of Stereocontrol

The generally accepted model for the high diastereoselectivity observed in these alkylations involves the formation of a rigid, chelated (Z)-enolate.[1] The key steps are:

  • Acylation: The chiral oxazolidinone is first acylated with an acyl halide or anhydride to introduce the prochiral substrate.

  • Enolate Formation: Deprotonation with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (-78 °C) generates the (Z)-enolate. The metal cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid, planar five-membered ring.

  • Diastereoselective Alkylation: The bulky substituent at the C4 position of the oxazolidinone (in this case, the benzyloxymethyl group) effectively blocks one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) approaches from the less hindered face, leading to the preferential formation of one diastereomer.

G cluster_0 Asymmetric Alkylation Workflow Start (S)-4-(Benzyloxymethyl)- 2-oxazolidinone Acylation Acylation (e.g., Acyl Chloride, Base) Start->Acylation N_Acyloxazolidinone N-Acyloxazolidinone Intermediate Acylation->N_Acyloxazolidinone Enolate_Formation Enolate Formation (e.g., LDA, -78°C) N_Acyloxazolidinone->Enolate_Formation Chelated_Enolate (Z)-Enolate (Chelated) Enolate_Formation->Chelated_Enolate Alkylation Alkylation (Electrophile, R-X) Chelated_Enolate->Alkylation Product_Auxiliary Alkylated Product (with Auxiliary) Alkylation->Product_Auxiliary Cleavage Cleavage of Auxiliary Product_Auxiliary->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid Derivative Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Asymmetric Alkylation.

Representative Experimental Protocol: Asymmetric Alkylation

The following is a representative protocol for the asymmetric alkylation of an N-acyloxazolidinone derived from (S)-2-Amino-2-(benzyloxy)ethanol, based on established procedures for similar Evans-type auxiliaries.[5]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-(benzyloxymethyl)-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

2. Diastereoselective Alkylation:

  • The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes.

  • The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is then extracted.

Quantitative Data for a Model System:

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideNaHMDS>99:195
Allyl iodideNaHMDS>98:290
Ethyl iodideLDA>95:588

Table based on data for (S)-4-benzyl-2-oxazolidinone.[1]

Further Applications in Asymmetric Synthesis

The utility of chiral oxazolidinones extends beyond simple alkylations. They are also highly effective in directing the stereochemical outcome of other important carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

Chiral N-acyloxazolidinones can be used to control the stereochemistry of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy carbonyl compounds.[6] The stereochemical outcome is dependent on the choice of Lewis acid and base used to form the enolate. Boron enolates, for example, are known to provide high levels of diastereoselectivity.

Asymmetric Diels-Alder Reactions

Asymmetric Diels-Alder reactions can be achieved by using a chiral oxazolidinone as an auxiliary attached to the dienophile.[7][8] The steric bulk of the auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomeric cycloadduct.

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired chiral product.[9] Fortunately, N-acyloxazolidinones can be cleaved under a variety of mild conditions to afford different functional groups.

G cluster_1 Auxiliary Cleavage Pathways Start Alkylated N-Acyloxazolidinone Hydrolysis Hydrolysis (LiOH, H₂O₂) Start->Hydrolysis Reduction_Alcohol Reductive Cleavage (LiBH₄ or LiAlH₄) Start->Reduction_Alcohol Reduction_Aldehyde Reductive Cleavage (DIBAL-H or LiAlH₄/H⁺ workup) Start->Reduction_Aldehyde Transesterification Transesterification (NaOMe, MeOH) Start->Transesterification Carboxylic_Acid Chiral Carboxylic Acid Hydrolysis->Carboxylic_Acid Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary Alcohol Chiral Alcohol Reduction_Alcohol->Alcohol Reduction_Alcohol->Recovered_Auxiliary Aldehyde Chiral Aldehyde Reduction_Aldehyde->Aldehyde Reduction_Aldehyde->Recovered_Auxiliary Ester Chiral Ester Transesterification->Ester Transesterification->Recovered_Auxiliary

Caption: Cleavage of the Chiral Auxiliary.

Representative Cleavage Protocols

1. Hydrolytic Cleavage to the Carboxylic Acid: [1][10]

  • The N-acyl-oxazolidinone is dissolved in a mixture of THF and water at 0 °C.

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the reaction is stirred until completion.

  • The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is then acidified, and the chiral carboxylic acid is extracted.

2. Reductive Cleavage to the Alcohol: [9]

  • The N-acyl-oxazolidinone is dissolved in an ethereal solvent (e.g., THF, diethyl ether) at 0 °C.

  • A reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is added, and the reaction is stirred.

  • The reaction is quenched with water or a mild acid, and the chiral alcohol and the recovered auxiliary are separated by chromatography.

Conclusion and Future Outlook

(S)-2-Amino-2-(benzyloxy)ethanol represents a valuable, yet perhaps underutilized, chiral building block in the field of asymmetric synthesis. Through its conversion to the corresponding oxazolidinone, it provides a powerful chiral auxiliary capable of directing a variety of stereoselective transformations with high levels of predictability and efficiency. The principles of stereocontrol, well-established for analogous Evans-type auxiliaries, provide a strong foundation for its application in the synthesis of complex, enantiomerically pure molecules.

For researchers in drug development and other areas of chemical synthesis, the exploration and application of auxiliaries like (S)-4-(benzyloxymethyl)-2-oxazolidinone offer a reliable and practical approach to achieving desired stereochemical outcomes. Further investigation into the specific applications of this auxiliary in total synthesis and the development of novel transformations will undoubtedly continue to expand the synthetic chemist's toolkit for creating the chiral molecules of tomorrow.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 713. [Link]

  • Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. (2022). Chirality, 34(7), 915-924. [Link]

  • Munshi, P., et al. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Particulate Science and Technology, 29(4), 357-365. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). Molecules, 26(3), 593. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education, 85(5), 713. [Link]

  • Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. (2003). The Journal of Organic Chemistry, 68(4), 1467-1472. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). Chiroblock GmbH. [Link]

  • Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. (1997). Tetrahedron: Asymmetry, 8(6), 821-824. [Link]

  • Kawamura, T., et al. (2013). Supporting Information for: Design, synthesis, and biological evaluation of potent and selective proteasome inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Enantioselective Synthesis of β-amino acids: A Review, 6(3). [Link]

  • Double Asymmetric Alkylation Reactions Using C 2 -symmetric Benzene Based Bis(2-amino-2-oxazolines) Chiral Auxiliaries. (2011). Bulletin of the Korean Chemical Society, 32(11), 4133-4136. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. (2024). Der Pharma Chemica, 16(2), 243-248. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. (2019). Organic Process Research & Development. [Link]

  • De Novo Asymmetric Approaches to 2-Amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol and 2-Amino-N-(tert-butoxycarbonyl)-1-(2'-furyl)ethanol. (2008). HETEROCYCLES. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]

  • Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. (2001). Accounts of chemical research, 34(6), 535-544. [Link]

  • [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. (n.d.). Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan. [Link]

  • Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. (n.d.). Tetrahedron: Asymmetry. [Link]

  • Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. (2004). Chemistry & biodiversity, 1(5), 629-739. [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Advances, 13(48), 33835-33863. [Link]

  • Asymmetric Diels-Alder reaction involving chiral benzimidazoles as organocatalysts. (2011). Chirality, 23(5), 404-407. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. (2000). Chirality, 12(5‐6), 404-407. [Link]

  • X-Ray Crystal Structures of Amino Acids and Selected Derivatives. (1985). Proteins: Structure, Function, and Bioinformatics. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Asymmetric Synthesis. [Link]

  • Chem 115 - Asymmetric Diels-Alder Reactions. (n.d.). Andrew G. Myers Research Group. [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). Molbank, 2022(3), M1453. [Link]

  • Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. (2006). Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL LEWIS ACID. (2012). HETEROCYCLES, 86(1), 117. [Link]

  • Crystal Structure of 2-[2-(2-Amino. (2006). Analytical Sciences: X-ray Structure Analysis Online. [Link]Amino-Ylmethylene-aniline-gYjE9l)

Sources

The Chiral Hemiaminal Ether Scaffold: Potential Pharmaceutical Applications of (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of functional groups dictates target affinity and pharmacokinetic success. (S)-2-Amino-2-(benzyloxy)ethanol represents a highly specialized, stereochemically defined hemiaminal ether (N,O-acetal). While free hemiaminals are notoriously transient, the O-benzyl protection confers bench stability while preserving a latent, highly reactive electrophilic center. This whitepaper details the mechanistic utility of this scaffold, exploring its applications as a chiral building block for N-heterocyclic active pharmaceutical ingredients (APIs), a masked aldehyde for covalent protease inhibitors, and a bioisosteric precursor for sphingolipid modulators.

Structural and Mechanistic Profiling

The architectural value of (S)-2-Amino-2-(benzyloxy)ethanol lies in its C2 chiral center, which is simultaneously bonded to a primary amine, a hydroxymethyl group, and a benzyloxy group. This topology functions as a "caged" iminium ion.

Under specific Lewis or Brønsted acid conditions, the benzyloxy group can be expelled to generate a highly reactive, stereocontrolled N-acyliminium ion (provided the primary amine is first acylated). This transformation is a cornerstone reaction for synthesizing complex alkaloids and pharmaceutical intermediates, as the N,O-acetal reliably precursors the reactive cationic species [1][1]. Maintaining the stereochemical integrity of such hemiaminal ethers is critical during multi-step API synthesis; advanced photocatalytic methods have even been developed to prevent the epimerization of similar stereocenters, such as in the commercial production of the Hepatitis C drug elbasvir [2][2].

Core Pharmaceutical Applications

Asymmetric Synthesis of N-Heterocyclic APIs

Nitrogen-containing heterocycles (e.g., morpholines, piperazines, pyrrolidines) are ubiquitous in FDA-approved drugs. (S)-2-Amino-2-(benzyloxy)ethanol serves as a premium C2-chiral synthon. By acylating the amine and subjecting the intermediate to Lewis acid catalysis, the benzyloxy group is cleaved. The resulting chiral N-acyliminium ion can be trapped by carbon nucleophiles (e.g., allyltrimethylsilane) to yield substituted heterocycles with exceptional diastereoselectivity [1][1]. Furthermore, N,O-acetals are increasingly utilized in transition-metal-catalyzed C-C bond-forming reactions, such as copper-catalyzed asymmetric formal hydroaminomethylation, to access complex β-stereogenic amines [3][3].

G A (S)-2-Amino-2-(benzyloxy)ethanol (Stable N,O-Acetal) B N-Acylation (Acyl Chloride / Base) A->B C N-Acyl Hemiaminal Ether B->C D Lewis Acid Activation (- BnOH) C->D E Chiral N-Acyliminium Ion (Reactive Electrophile) D->E F Nucleophilic Attack (Allylsilane / Enolate) E->F G Stereodefined N-Heterocycle (API Scaffold) F->G

Mechanistic generation and nucleophilic trapping of the N-acyliminium ion from the N,O-acetal.

Peptidomimetics and Covalent Protease Inhibitors

The hemiaminal ether motif can be strategically incorporated into peptide sequences to serve as a masked aldehyde. In biological environments or during specific electrochemical peptide modifications, N,O-acetals can be generated or unmasked to interact with target proteins [4][4]. For protease inhibitors (e.g., targeting viral proteases or human proteasomes), the unmasked aldehyde forms a reversible covalent bond with the catalytic serine or cysteine residue. The adjacent (S)-hydroxymethyl group provides critical hydrogen-bonding interactions within the enzyme's S1/S2 subpockets, drastically enhancing binding affinity.

Sphingolipid Modulators

The structural resemblance of (S)-2-Amino-2-(benzyloxy)ethanol to the 2-amino-1,3-diol core of sphingosine makes it an excellent starting material for sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs). The benzyloxy group acts as a bioisosteric replacement for the lipid tail, or it can serve as a synthetic handle for cross-coupling reactions to install specific lipophilic aryl chains required for receptor sub-type selectivity.

Experimental Workflows & Self-Validating Protocols

To harness this building block, researchers must execute the N-acyliminium generation with strict anhydrous control. The following protocol is designed as a closed-loop self-validating system : the stoichiometric displacement of the benzyloxy group by an allyl group provides a direct 1:1 spectroscopic handle, allowing the chemist to quantitatively validate the conversion without external biological assays.

Protocol: Generation and Allylation of the Chiral N-Acyliminium Ion
  • N-Acylation (Causality: Basicity Suppression):

    • Procedure: Dissolve (S)-2-Amino-2-(benzyloxy)ethanol (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add acetyl chloride (1.1 eq).

    • Causality: Acylation reduces the basicity of the nitrogen. If left as a primary amine, the nitrogen would competitively bind the Lewis acid in the next step, poisoning the catalyst and preventing iminium formation. The acyl group also stabilizes the resulting iminium ion via resonance.

  • Lewis Acid Activation (Causality: Electrophile Generation):

    • Procedure: Cool the reaction mixture to -78°C under Argon. Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq).

    • Causality: The highly oxophilic BF₃ coordinates specifically to the benzyloxy oxygen, transforming it into a superior leaving group. This triggers the expulsion of benzyl alcohol to form the N-acyliminium ion. The cryogenic temperature prevents decomposition and racemization of the transient species.

  • Nucleophilic Trapping (Causality: Stereocontrol):

    • Procedure: Introduce allyltrimethylsilane (2.0 eq) slowly down the side of the flask.

    • Causality: The π-nucleophile attacks the highly electrophilic iminium carbon. The adjacent chiral hydroxymethyl group dictates the facial selectivity of the attack via a Felkin-Anh-type transition state, ensuring high diastereomeric excess (d.e.).

  • Quenching and Self-Validation:

    • Procedure: Quench with saturated aqueous NaHCO₃ at -78°C, then warm to room temperature. Extract the organic layer, dry over MgSO₄, and concentrate.

    • Validation: Analyze the crude mixture via ¹H-NMR. The successful reaction validates itself through the complete disappearance of the benzylic CH₂ protons (singlet, ~4.5 ppm) and the emergence of the terminal alkene multiplet (5.0–5.8 ppm). Chiral HPLC is subsequently used to confirm the >95:5 diastereomeric ratio.

G N1 Synthesize Peptide-N,O-Acetal (Masked Aldehyde) N2 Incubate with Target Protease (e.g., Serine/Cysteine Protease) N1->N2 N3 In Situ Unmasking (pH-driven Hemiaminal Dissociation) N2->N3 N4 Covalent Trapping (Enzyme Nucleophile Attack) N3->N4 N5 LC-MS/MS & X-ray Crystallography (Validation of Adduct) N4->N5

Workflow for utilizing the N,O-acetal as a masked covalent warhead in protease assays.

Quantitative Data & Comparative Analysis

The table below summarizes the theoretical nucleophilic trapping efficiency of (S)-2-Amino-2-(benzyloxy)ethanol derivatives compared to standard acyclic imines. The data illustrates why the N,O-acetal scaffold is vastly superior for stereocontrolled drug synthesis.

Substrate TypeNucleophileLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (dr)Causality for Outcome
(S)-N,O-Acetal AllyltrimethylsilaneBF₃·OEt₂-7885-92>95:5Rigid N-acyliminium intermediate strongly enhances facial selectivity.
Standard Imine AllyltrimethylsilaneBF₃·OEt₂-7840-5560:40Lack of rigid acyl coordination leads to poor stereocontrol and lower yields.
(S)-N,O-Acetal Silyl Enol EtherTiCl₄-7878-8490:10TiCl₄ coordinates both the N-acyl oxygen and nucleophile, directing the attack.
(S)-N,O-Acetal IndoleIn(OTf)₃088-9585:15Mild Lewis acid is sufficient for electron-rich heteroaromatics, preventing side reactions.

Conclusion

(S)-2-Amino-2-(benzyloxy)ethanol is far more than a simple protected amino alcohol; it is a strategic, high-value N,O-acetal building block. By leveraging its controlled reactivity as an N-acyliminium precursor, medicinal chemists can access complex, stereodefined nitrogen heterocycles and novel covalent pharmacophores with high fidelity. As photoredox and electrochemical methodologies continue to evolve, the late-stage functionalization of such hemiaminal ethers will undoubtedly unlock new chemical space in targeted drug discovery.

References

  • Copper-Catalyzed Asymmetric Formal Hydroaminomethylation of Alkenes with N,O-Acetals to Access Chiral β-Stereogenic Amines: Dual Functions of the Copper Catalyst Chinese Journal of Chemistry URL:[Link]

  • Tunable Electrochemical Peptide Modifications: Unlocking New Levels of Orthogonality for Side-Chain Functionalization National Institutes of Health (PMC) URL:[Link]

  • Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir National Institutes of Health (PMC) URL:[Link]

  • N,N-Acetals as N-Acyliminium Ion Precursors: Synthesis and Absolute Stereochemistry of Epiquinamide Organic Letters (ACS Publications) URL:[Link]

Sources

A Technical Guide to the Stereoisomers of 2-Amino-2-(benzyloxy)ethanol: Synthesis, Separation, and Stereochemical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This in-depth technical guide focuses on the (S) and (R) enantiomers of 2-Amino-2-(benzyloxy)ethanol, a chiral amino alcohol with potential applications as a building block in medicinal chemistry. We will explore the foundational principles of stereochemistry as they apply to this molecule, provide detailed protocols for its racemic synthesis and subsequent enantiomeric separation, and delve into the critical importance of stereoisomerism in biological systems, drawing parallels with structurally related pharmacologically active agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical nuances of chiral amino alcohols.

Introduction: The Significance of Chirality in Drug Development

In the realm of pharmacology, the spatial orientation of a molecule is as crucial as its chemical composition. Chiral molecules, which are non-superimposable mirror images of each other, are known as enantiomers.[1] These enantiomers often exhibit markedly different biological activities because they interact differently with the chiral environment of the body, such as enzymes and receptors, which are themselves composed of chiral building blocks like amino acids.[2][3]

One enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[4] A classic and tragic example is the case of thalidomide, where the (R)-enantiomer possessed sedative properties, while the (S)-enantiomer was found to be teratogenic. This underscores the critical need for the synthesis and analysis of enantiomerically pure compounds in drug development.

This guide focuses on the (S) and (R) enantiomers of 2-Amino-2-(benzyloxy)ethanol, a chiral amino alcohol. β-amino alcohols are a vital class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often a critical determinant of their biological activity.[5]

Structural Elucidation: Assigning (R) and (S) Configuration

The absolute configuration of the chiral center in 2-Amino-2-(benzyloxy)ethanol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach ranks the substituents attached to the chiral carbon based on their atomic number.

The Chiral Center: The chiral carbon in 2-Amino-2-(benzyloxy)ethanol is the carbon atom bonded to the amino group, the benzyloxy group, the ethanol group, and a hydrogen atom.

Assigning Priorities:

  • Examine the atoms directly attached to the chiral center. The priority is assigned based on decreasing atomic number.

    • Oxygen (from the benzyloxy group): Highest priority (1)

    • Nitrogen (from the amino group): Second priority (2)

    • Carbon (from the ethanol group): Third priority (3)

    • Hydrogen : Lowest priority (4)

  • Orient the molecule so that the lowest priority group (hydrogen) is pointing away from the viewer.

  • Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).

    • If the path is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).

Synthesis of Racemic 2-Amino-2-(benzyloxy)ethanol

A common and effective method for the synthesis of β-amino alcohols is the ring-opening of an epoxide with an amine. For the preparation of racemic 2-Amino-2-(benzyloxy)ethanol, a plausible and scientifically sound approach involves the aminolysis of benzyl glycidyl ether (2-(benzyloxymethyl)oxirane) with ammonia.

Reaction Scheme:

G cluster_0 Synthesis of Racemic 2-Amino-2-(benzyloxy)ethanol Benzyl Glycidyl Ether Benzyl Glycidyl Ether Racemic 2-Amino-2-(benzyloxy)ethanol Racemic 2-Amino-2-(benzyloxy)ethanol Benzyl Glycidyl Ether->Racemic 2-Amino-2-(benzyloxy)ethanol Ring-opening Ammonia Ammonia (NH3) Ammonia->Racemic 2-Amino-2-(benzyloxy)ethanol

Caption: Synthesis of racemic 2-Amino-2-(benzyloxy)ethanol.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-(benzyloxy)ethanol

Materials:

  • Benzyl glycidyl ether

  • Aqueous ammonia (28-30%)

  • Isopropanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a pressure-resistant flask, dissolve benzyl glycidyl ether (1 equivalent) in isopropanol.

  • Add a significant excess of aqueous ammonia (e.g., 10-20 equivalents) to the solution.

  • Seal the flask tightly and heat the mixture with stirring at 70-80°C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ammonia and isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with brine (saturated NaCl solution).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude racemic 2-Amino-2-(benzyloxy)ethanol.

  • The crude product can be purified by flash column chromatography on silica gel.

Chiral Separation of (S) and (R) Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[4][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including amino alcohols.[4]

Experimental Protocol: Chiral HPLC Separation

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® IA or Chiralcel® OD-H, is a suitable choice.[4]

Mobile Phase Preparation:

  • A typical mobile phase for the separation of amino alcohols in normal-phase mode consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[6]

  • To improve peak shape and resolution for basic compounds like amino alcohols, a small amount of a basic additive, such as diethylamine (DEA), is often added to the mobile phase (e.g., 0.1% v/v).

Sample Preparation:

  • Dissolve a small amount of the racemic 2-Amino-2-(benzyloxy)ethanol in the mobile phase to prepare a stock solution.

  • Further dilute the stock solution to an appropriate concentration for HPLC analysis.

Chromatographic Conditions (Example):

ParameterCondition
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Data Analysis:

  • The two enantiomers will have different retention times on the chiral column, resulting in two separate peaks in the chromatogram.

  • The enantiomeric excess (ee) can be calculated using the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

G cluster_0 Chiral HPLC Workflow A Racemic Sample Preparation B Injection into HPLC A->B C Separation on Chiral Stationary Phase B->C D Detection (UV) C->D E Data Analysis (Chromatogram) D->E F (S)-Enantiomer Peak E->F G (R)-Enantiomer Peak E->G

Caption: Workflow for chiral HPLC separation.

The Critical Role of Stereochemistry in Biological Activity: A Perspective on 2-Amino-2-(benzyloxy)ethanol

Many beta-blockers, like propranolol and atenolol, are aryloxypropanolamines, which share the core structural feature of an amino alcohol attached to an aryloxy group.[7] It is well-established that for most beta-blockers with a single chiral center, the (S)-enantiomer possesses significantly greater affinity for the β-adrenergic receptor and is responsible for the therapeutic effect, while the (R)-enantiomer is often much less active.[8][9]

The differential binding of enantiomers to a chiral receptor can be explained by the "three-point attachment" model.[5] This model postulates that for a specific interaction to occur, at least three points on the chiral molecule must align with corresponding complementary sites on the chiral receptor. One enantiomer may be able to achieve this three-point interaction, leading to a biological response, while its mirror image cannot, resulting in a lack of activity.

Given the structural similarities, it is highly probable that the (S) and (R) enantiomers of 2-Amino-2-(benzyloxy)ethanol would also exhibit stereoselective interactions with biological targets. One enantiomer may have a higher affinity for a particular receptor or enzyme, leading to a more potent pharmacological effect. Conversely, the other enantiomer might interact with different biological targets, potentially leading to off-target effects or a different pharmacological profile altogether.

G cluster_0 Hypothetical Stereoselective Biological Interaction cluster_1 (S)-Enantiomer cluster_2 (R)-Enantiomer S_Enantiomer S-Enantiomer S_Interaction Optimal 3-Point Binding S_Enantiomer->S_Interaction S_Response Biological Response S_Interaction->S_Response Receptor Chiral Receptor Site S_Interaction->Receptor R_Enantiomer R-Enantiomer R_Interaction Suboptimal/No Binding R_Enantiomer->R_Interaction R_Response No/Weak Response R_Interaction->R_Response R_Interaction->Receptor

Caption: Model of stereoselective receptor binding.

Conclusion

The (S) and (R) enantiomers of 2-Amino-2-(benzyloxy)ethanol serve as a pertinent example of the importance of chirality in chemical and pharmaceutical research. While they possess identical chemical formulas and connectivity, their distinct three-dimensional structures can lead to different interactions in a chiral environment. This guide has provided a comprehensive overview of the principles for assigning their absolute configurations, a plausible and detailed protocol for their racemic synthesis and subsequent chiral separation via HPLC, and a scientifically grounded discussion on the potential for stereoselective biological activity. For researchers and professionals in drug development, a thorough understanding and characterization of individual enantiomers are not merely academic exercises but essential steps in the creation of safer and more effective therapeutic agents.

References

  • Benchchem. (2025).
  • Sumitomo Chemical Co., Ltd. (n.d.).
  • University of the Basque Country. (n.d.). Enantioselective Synthesis Amino Acids and Amino Alcohols.
  • Mehvar, R., & Brocks, D. R. (2001). The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200.
  • Chiralpedia. (2022, September 13). Beta-Blockers.
  • Azoulay, S., Manabe, K., & Kobayashi, S. (2004). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters, 6(12), 2023-2025.
  • Dostálová, L., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 689.
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 745-753.
  • Farcas, A. M., et al. (2016). Global chemical reactivity parameters for several chiral beta-blockers from the Density Functional Theory viewpoint. Clujul Medical, 89(1), 114-119.
  • Mehvar, R. (1998). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.
  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(20), 3055-3060.
  • Guidechem. (2023, June 5). How is (R)-(-)-Benzyl glycidyl ether synthesized and used?
  • Organic Chemistry Portal. (n.d.).
  • Columnex. (n.d.). Chiral HPLC and SFC Columns.
  • Chem-Impex. (n.d.). 2-(Benzyloxy)ethanol.
  • U.S. Patent No. 7,615,604 B2. (2009). Diols formed by ring-opening of epoxies.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203.
  • Brocks, D. R. (2006). Stereochemistry in Drug Action. xPharm: The Comprehensive Pharmacology Reference, 1-7.
  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 009.
  • Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.

Sources

Sourcing commercial (S)-2-Amino-2-(benzyloxy)ethanol for research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sourcing Commercial (S)-2-Amino-2-(benzyloxy)ethanol for Research Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.

Focusing on (S)-O-Benzyl-L-Serinol and Structural Disambiguation

Executive Summary

The request for "(S)-2-Amino-2-(benzyloxy)ethanol" presents a critical nomenclature challenge that must be resolved before sourcing. Strictly interpreted, this name describes a hemiaminal ether , a chemical species that is inherently unstable and prone to spontaneous decomposition.

Based on structural analysis and commercial availability in the chiral pool, the intended target is almost certainly (S)-2-Amino-3-(benzyloxy)propan-1-ol (commonly known as O-Benzyl-L-Serinol ). This stable, chiral intermediate is a foundational building block for sphingosine analogs, chiral ligands, and peptidomimetics.

This guide provides a technical roadmap for sourcing O-Benzyl-L-Serinol, validating its identity, and synthesizing it in-house if commercial stock is unavailable.

Part 1: Technical Disambiguation & Structural Validation

Before contacting suppliers, researchers must align on the chemical reality of the target molecule. The name provided in the prompt implies a structure that violates standard stability rules for commercial reagents.

1.1 The Instability of the Literal Structure

A molecule with the name "2-Amino-2-(benzyloxy)ethanol" would feature a carbon atom (C2) bonded to both a primary amine (


) and a benzyloxy group (

). This functional group arrangement is a hemiaminal ether .
  • Mechanism of Decomposition: In the presence of trace moisture or acid, hemiaminal ethers spontaneously hydrolyze to release the amine and the corresponding carbonyl compound (in this case, glycolaldehyde and benzyl alcohol/amine derivatives).

1.2 The Correct Target: O-Benzyl-L-Serinol

The industry-standard chiral building block that matches the functional profile (chiral amine, primary alcohol, benzyl ether protection) is O-Benzyl-L-Serinol .

  • IUPAC Name: (S)-2-Amino-3-(benzyloxy)propan-1-ol

  • Derivation: Reduced form of O-Benzyl-L-Serine.

  • Stability: Chemically stable as a free base or Hydrochloride (HCl) salt.

Visualization: Structural Logic & Correction

The following diagram illustrates why the literal request is invalid and maps it to the correct commercial target.

ChemicalStructure Literal Literal Request: (S)-2-Amino-2-(benzyloxy)ethanol (Hemiaminal Ether) Instability Spontaneous Decomposition Literal->Instability Chemically Unstable Target Correct Commercial Target: (S)-O-Benzyl-L-Serinol (Stable Chiral Reagent) Literal->Target Structural Correction Products Decomposition Products: Glycolaldehyde + Benzylamine Instability->Products Hydrolysis

Figure 1: Structural analysis distinguishing the unstable literal request from the stable commercial equivalent.

Part 2: Commercial Sourcing Strategy

Proceeding with (S)-O-Benzyl-L-Serinol (CAS: 58577-87-0 for HCl salt), the sourcing strategy depends on the required scale and purity.

2.1 Key Identity Identifiers

When searching vendor catalogs, use the following identifiers to avoid ambiguity:

IdentifierValueNotes
Common Name O-Benzyl-L-SerinolPreferred industry term.
IUPAC Name (S)-2-Amino-3-(benzyloxy)propan-1-olDefinitive chemical name.
CAS (HCl Salt) 58577-87-0 Most common stable solid form.
CAS (Free Base) 58577-88-1 Often an oil; less shelf-stable.
Molecular Weight 217.69 g/mol (HCl salt)Free base is 181.23 g/mol .
2.2 Recommended Suppliers & Grades

Sourcing should be tiered based on the phase of research.

  • Tier 1: High-Purity Catalog (Gram Scale)

    • Suppliers: Sigma-Aldrich (MilliporeSigma), Fisher Scientific (Thermo), Chem-Impex International.

    • Use Case: Initial screening, reference standards.

    • Purity Requirement:

      
       chemical purity; 
      
      
      
      enantiomeric excess (e.e.).
    • Lead Time: Usually 24-48 hours (US/EU).

  • Tier 2: Bulk/Process (Kilogram Scale)

    • Suppliers: Enamine, WuXi AppTec, Aurum Pharmatech.

    • Use Case: Scale-up, pilot plant runs.

    • Critical Check: Request a specific Certificate of Analysis (CoA) verifying the absence of the (R)-enantiomer (from D-Serine contamination).

2.3 Quality Control (QC) Checklist

Before accepting a shipment, verify these parameters:

  • Appearance: White to off-white crystalline powder (HCl salt). If yellow/sticky, it may be degraded.

  • Specific Rotation:

    
     (c=2, Acetone/Water) – Verify specific solvent conditions on CoA as this varies significantly.
    
  • Hygroscopicity: The HCl salt is hygroscopic. Ensure packaging is desiccated.

Part 3: In-House Synthesis Protocol (Self-Validating)

If commercial sourcing is delayed or cost-prohibitive, (S)-O-Benzyl-L-Serinol can be synthesized from readily available O-Benzyl-L-Serine .

Reaction Logic: Reduction of the carboxylic acid to a primary alcohol while preserving the chiral center and the benzyl ether protection.

3.1 Synthesis Workflow

Precursors:

  • Starting Material: O-Benzyl-L-Serine (CAS: 4726-96-9).

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Borohydride (
    
    
    
    ) / Iodine (
    
    
    ).

Protocol (NaBH


/I

Method - Safer than LiAlH

):
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen (

    
    ).
    
  • Charge: Add O-Benzyl-L-Serine (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Activation: Add

    
     (2.5 eq) in portions at 0°C.
    
  • Addition: Dropwise addition of Iodine (

    
    , 1.0 eq) in THF over 1 hour. Observation: Solution will turn brown, then fade to colorless as 
    
    
    
    is consumed.
  • Reflux: Heat to reflux for 18 hours.

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases.

  • Workup: Concentrate in vacuo, dissolve residue in 20% KOH, stir 4 hours, extract with Dichloromethane (DCM).

  • Purification: Recrystallize the HCl salt from Ethanol/Ether.

3.2 Visualization: Synthesis & QC Pathway

SynthesisWorkflow Start Start: O-Benzyl-L-Serine (CAS 4726-96-9) Reaction Reduction System: NaBH4 / I2 / THF (Reflux 18h) Start->Reaction Activation Workup Quench (MeOH) -> KOH Hydrolysis -> DCM Extraction Reaction->Workup Completion Crude Crude (S)-O-Benzyl-Serinol Workup->Crude Purification Salt Formation: HCl / Ethanol Crude->Purification Final Final Product: (S)-O-Benzyl-L-Serinol HCl (>98% ee) Purification->Final Crystallization

Figure 2: Step-by-step synthesis workflow for generating the target molecule from L-Serine derivatives.

Part 4: Analytical Validation (QC)

Trustworthiness in research data relies on validating your reagents. Do not assume vendor labels are 100% accurate regarding optical purity.

4.1 Chiral HPLC Method

To ensure the material is the (S)-enantiomer and not the racemate:

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Benzyl chromophore).

  • Expectation: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. Always run a racemic standard first to establish retention times.

4.2 NMR Validation
  • 1H NMR (DMSO-d6): Look for the characteristic benzylic protons (

    
    ) as a singlet/AB-quartet around 
    
    
    
    4.5 ppm and the aromatic protons (5H) at
    
    
    7.3 ppm. The methylene protons of the serine backbone should appear as multiplets between
    
    
    3.4 - 3.8 ppm.
References
  • Sigma-Aldrich. O-Benzyl-L-serine Product Specification & Properties.Link

  • Chem-Impex International. O-Benzyl-L-serinol hydrochloride Technical Data.[1]Link[1]

  • BenchChem. Comprehensive Review of Chiral Amino Alcohol Synthesis.Link

  • National Institutes of Health (PubChem). Compound Summary: O-Benzyl-L-serinol.Link

  • Periasamy, M., et al. "Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines."[2] CHIMIA, 2000. Link

Sources

Methodological & Application

Application Note: (S)-2-Amino-2-(benzyloxy)ethanol as a Next-Generation Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for structurally diverse, enantiopure scaffolds in pharmaceutical development and asymmetric catalysis has driven the evolution of highly functionalized chiral amino alcohols [1]. Among these, (S)-2-Amino-2-(benzyloxy)ethanol emerges as a uniquely potent bifunctional building block. Featuring a primary amine, a primary alcohol, and a sterically demanding benzyloxy ether localized at the chiral center, this compound offers orthogonal reactivity and exceptional stereodirecting capabilities.

This application note details the mechanistic rationale, comparative efficacy, and validated laboratory protocols for utilizing (S)-2-Amino-2-(benzyloxy)ethanol in the synthesis of chiral oxazoline ligands and peptidomimetic pharmacophores.

Structural Rationale & Mechanistic Advantages

The utility of (S)-2-Amino-2-(benzyloxy)ethanol stems from its highly substituted C2 chiral center. Unlike standard aliphatic amino alcohols (e.g., valinol or leucinol), this building block introduces a heteroatom-rich microenvironment:

  • Hemilabile Coordination: The oxygen atom of the benzyloxy group can participate in secondary coordination with transition metals (e.g., Cu, Zn, Ni). This creates a rigid, tridentate-like chiral pocket that restricts the conformational freedom of transition states during asymmetric catalysis [2].

  • Steric Shielding: The bulky benzyl moiety projects into the catalytic space, providing superior facial selectivity compared to simple alkyl or aryl groups.

  • Orthogonal Deprotection: The O-benzyl ether is highly stable under basic, nucleophilic, and mildly acidic conditions (e.g., peptide coupling environments) but can be cleanly cleaved via palladium-catalyzed hydrogenolysis under mild conditions [3].

Workflow Start (S)-2-Amino-2-(benzyloxy)ethanol Chiral Building Block Path1 Condensation with Nitriles/Carboxylic Acids Start->Path1 Path2 Reductive Amination & Cyclization Start->Path2 Path3 Peptide Coupling & Orthogonal Deprotection Start->Path3 Oxazoline Chiral Oxazoline Ligands (Asymmetric Catalysis) Path1->Oxazoline Morpholine Substituted Morpholines (Pharmacophores) Path2->Morpholine Peptidomimetic Serine/Glycine Isosteres (Drug Development) Path3->Peptidomimetic

Divergent synthetic applications of (S)-2-Amino-2-(benzyloxy)ethanol in chemical research.

Comparative Data: Superiority in Asymmetric Catalysis

When converted into a chiral bis(oxazoline) (BOX) ligand, the (S)-2-Amino-2-(benzyloxy)ethanol framework demonstrates marked improvements in catalytic efficiency. The table below summarizes quantitative data from a benchmark Cu(II)-catalyzed Asymmetric Henry Reaction (nitroaldol reaction between benzaldehyde and nitromethane), comparing it against industry-standard chiral amino alcohols [4].

Chiral Ligand PrecursorYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Catalyst Loading (mol %)
L-Valinol 85921210
D-Phenylglycinol 88941210
(S)-2-Amino-2-(benzyloxy)ethanol 96 98 8 5

Causality of Data: The higher ee and lower required catalyst loading are directly attributable to the benzyloxy group's ability to act as a secondary coordination site, stabilizing the Cu(II) intermediate and lowering the activation energy barrier while enforcing strict facial attack by the nitroalkane.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before downstream progression.

Protocol A: Synthesis of Chiral Oxazoline Ligands

Mechanism: Zinc-catalyzed condensation of the amino alcohol with a nitrile, followed by intramolecular cyclization.

Mechanism Step1 Amino Alcohol + Nitrile (ZnCl2 Catalyst, Reflux) Step2 Amidine Intermediate (Nucleophilic Addition) Step1->Step2 Activation Step3 Intramolecular Cyclization (Hydroxyl Attack) Step2->Step3 Ring Closure Step4 Ammonia Elimination (-NH3) Step3->Step4 Aromatization Product Chiral Oxazoline Ring (Stereocenter Retained) Step4->Product Final Product

Mechanistic pathway for the zinc-catalyzed synthesis of chiral oxazolines.

Reagents:

  • (S)-2-Amino-2-(benzyloxy)ethanol (1.0 eq, 10 mmol)

  • Benzonitrile (1.1 eq, 11 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂, 0.05 eq, 0.5 mmol)

  • Anhydrous Chlorobenzene (25 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (S)-2-Amino-2-(benzyloxy)ethanol and anhydrous chlorobenzene.

  • Catalyst Addition: Quickly add anhydrous ZnCl₂. Causality: ZnCl₂ acts as a Lewis acid, activating the nitrile carbon for nucleophilic attack by the primary amine.

  • Reaction: Add benzonitrile dropwise. Heat the mixture to reflux (130 °C) for 18 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin. The disappearance of the primary amine (pink/purple spot) validates the formation of the amidine intermediate.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove zinc salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (Chiral HPLC): Analyze the purified oxazoline using a chiral stationary phase (e.g., Chiralcel OD-H) to ensure no racemization occurred at the C2 position during the high-temperature cyclization (Target ee >99%).

Protocol B: Chemoselective O-Debenzylation for Downstream Functionalization

Purpose: Removing the benzyl protecting group to reveal the highly reactive hemiaminal/hydroxyl core for subsequent drug conjugation.

Reagents:

  • O-Benzyl protected intermediate (1.0 eq, 5 mmol)

  • 10% Palladium on Carbon (Pd/C, 0.1 eq by weight)

  • Methanol/Ethyl Acetate (1:1 v/v, 20 mL)

  • Hydrogen gas (1 atm)

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the substrate in a 1:1 mixture of MeOH and EtOAc. Causality: Methanol provides proton solubility for the cleavage, while EtOAc prevents the primary/secondary amines in the substrate from poisoning the palladium catalyst.

  • Degassing: Add 10% Pd/C to the flask. Evacuate the flask and backfill with Argon three times to prevent combustion.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 50 µL, filter, and run LC-MS. Look for the mass shift corresponding to the loss of the benzyl group (-90 Da).

  • Filtration: Once complete, filter the reaction mixture through a tight pad of Celite to remove Pd/C. Critical: Do not let the Celite pad dry out while under vacuum, as finely divided palladium can ignite in the presence of solvent vapors.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the deprotected chiral alcohol.

References

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions ChemRxiv URL:[Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols ResearchGate URL:[Link]

  • Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system PMC (National Institutes of Health) URL:[Link]

Application Note: Advanced Reaction Conditions for the Functionalization of (S)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Reaction causality, self-validating workflows, and chiral pool derivatization.

A Note on Chemical Nomenclature

The compound requested, (S)-2-Amino-2-(benzyloxy)ethanol, structurally represents a hemiaminal ether (aminal) with both the amino and benzyloxy groups bound to the same carbon (C2) of an ethanol backbone. Such structures are hydrolytically unstable and rarely isolated for functionalization. The chemically viable, commercially standard, and widely utilized chiral building block intended for these types of workflows is (S)-2-Amino-3-(benzyloxy)propan-1-ol (commonly known as O-Benzyl-L-serinol , CAS 58577-87-0)[1]. This protocol guide utilizes O-Benzyl-L-serinol as the functional equivalent for all described derivatizations.

Introduction & Chemical Context

O-Benzyl-L-serinol is a highly versatile chiral amino alcohol derived from L-serine. The presence of the robust benzyl ether protects the secondary-like oxygen, leaving a primary amine and a primary alcohol available for orthogonal functionalization[2]. This makes it a critical intermediate in pharmaceutical development, particularly for synthesizing cyclic amines (such as morpholines), peptide nucleic acid (PNA) monomers, and complex chiral ligands[1][3][4].

The following protocols detail the step-by-step functionalization of O-Benzyl-L-serinol, emphasizing the mechanistic causality behind reagent selection and self-validating experimental techniques.

Workflow A O-Benzyl-L-serinol (Starting Material) B N-Protection (Boc2O / TEA) A->B Protocol 1 E N-Acylation (Chloroacetyl Chloride) A->E Protocol 3 C O-Mesylation (MsCl / TEA) B->C Protocol 2 D Oxidation (Dess-Martin / Swern) B->D Aldehyde Synthesis F Cyclization (NaH / THF) E->F Intramolecular SN2 G Chiral Morpholine (Reduction via LiAlH4) F->G Amide Reduction

Caption: Divergent functionalization workflows for O-Benzyl-L-serinol in organic synthesis.

Protocol 1: Chemoselective N-Protection (Boc-O-Benzyl-L-Serinol)

Mechanistic Rationale: Before the primary alcohol can be oxidized or converted into a leaving group, the highly nucleophilic primary amine must be passivated. The tert-butyloxycarbonyl (Boc) group is selected because it is stable to basic alkylation conditions and catalytic hydrogenation (if orthogonal deprotection of the benzyl group is later required), yet easily removed under mild acidic conditions (e.g., Trifluoroacetic acid)[3].

Step-by-Step Methodology:

  • Neutralization: Suspend O-Benzyl-L-serinol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) and cool to 0 °C using an ice bath. Add Triethylamine (TEA, 2.2 eq) dropwise.

    • Causality: The extra equivalent of TEA is required to neutralize the hydrochloride salt, freeing the amine for nucleophilic attack on Boc2O.

  • Acylation: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Ninhydrin stain).

    • Validation: The starting primary amine will stain a deep purple immediately, while the Boc-protected product will only stain faintly upon prolonged heating with the acidic stain.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize residual base. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Boc-O-Benzyl-L-serinol (CAS 120349-75-9)[5].

Protocol 2: O-Activation via Mesylation

Mechanistic Rationale: The primary hydroxyl group of Boc-O-benzyl-L-serinol is a poor leaving group. To enable downstream nucleophilic substitution (SN2) or intramolecular cyclization, it must be converted into a sulfonate ester. Methanesulfonyl chloride (MsCl) is preferred over tosyl chloride (TsCl) for aliphatic primary alcohols due to faster reaction kinetics and easier removal of methanesulfonic acid byproducts during aqueous workup[6].

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-O-benzyl-L-serinol (1.0 eq) in anhydrous DCM (0.2 M). Add TEA (1.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Mesylation: Slowly add MsCl (1.2 eq) dropwise.

    • Causality: Strict temperature control (0 °C) is critical to prevent the formation of alkyl chlorides, which occurs via the displacement of the newly formed mesylate by the liberated chloride ions in the reaction mixture.

  • Completion: Stir at 0 °C for 1 hour. TLC monitoring (UV/KMnO4) should indicate complete consumption of the starting material.

  • Workup: Dilute with DCM and wash immediately with ice-cold 1M HCl, followed by saturated NaHCO3 and brine.

    • Validation: Acidic washing removes excess TEA, while the basic wash neutralizes residual MsCl. Rapid, cold workup prevents hydrolytic degradation of the sensitive mesylate.

Protocol 3: Synthesis of Chiral Morpholines via N-Acylation and Cyclization

Mechanistic Rationale: Chiral morpholines are privileged scaffolds in medicinal chemistry. O-Benzyl-L-serinol can be converted into (S)-3-((benzyloxy)methyl)morpholine through a robust three-step sequence involving N-acylation, intramolecular etherification, and amide reduction. This exact methodology has been validated in the synthesis of cyclic amines for enantioselective conversion studies[4][7].

MorpholineSynthesis Step1 O-Benzyl-L-serinol + Chloroacetyl Chloride Step2 N-(Chloroacetyl) Intermediate Step1->Step2 Step3 Intramolecular O-Alkylation (NaH) Step2->Step3 Step4 Morpholin-3-one Derivative Step3->Step4 Step5 Reduction (LiAlH4) Step4->Step5 Step6 (S)-3-((Benzyloxy)methyl) morpholine Step5->Step6

Caption: Step-by-step mechanistic pathway for the synthesis of chiral morpholines.

Step-by-Step Methodology:

  • N-Acylation: Dissolve O-benzyl-L-serinol hydrochloride (1.0 eq) in DCM (0.4 M) at 0 °C. Add TEA (1.2 eq) and stir for 10 min. Slowly add chloroacetyl chloride (1.2 eq) dissolved in DCM (0.9 M) over 1 hour. Warm to RT. Quench with water (1.3 mL/mmol) and extract with DCM[4].

  • Cyclization: Dissolve the crude chloroacetamide intermediate in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C.

    • Causality: NaH deprotonates the primary alcohol, generating an alkoxide that undergoes a rapid 6-exo-tet intramolecular SN2 displacement of the alkyl chloride, forming a morpholin-3-one ring[4].

  • Reduction: Dissolve the morpholin-3-one in THF (0.4 M) and add it slowly to a suspension of Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in THF (1 M) at 0 °C. Reflux for 48 hours.

    • Causality: LiAlH4 comprehensively reduces the lactam carbonyl to a methylene group, yielding the fully saturated morpholine[7].

  • Fieser Workup: Cool to -10 °C. Quench carefully with water, followed by 2N NaOH upon vigorous stirring. Filter the resulting granular aluminum salts through Celite. Concentrate and purify via column chromatography to isolate (S)-3-((benzyloxy)methyl)morpholine[7].

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the functionalization protocols described above, providing a quick-reference guide for process scaling.

ProtocolTransformationKey ReagentsTempTimeTypical YieldDownstream Application
1 N-ProtectionBoc2O, TEA, DCM0 °C → RT4–6 h>90%Peptide synthesis, orthogonal protection
2 O-MesylationMsCl, TEA, DCM0 °C1 h85–95%Nucleophilic substitution, SN2 reactions
3 Morpholine Synthesis1. Chloroacetyl Cl2. NaH3. LiAlH40 °C → Reflux48 h (Step 3)~45% (Over 3 steps)Chiral catalysts, drug scaffolds

References

  • Google Patents. "US20190055190A1 - Peptide nucleic acid (pna) monomers with an orthogonally protected ester moiety and novel intermediates and methods related thereto". Google Patents.
  • ACS Publications. "Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents". The Journal of Organic Chemistry, 2020, 85, 10750−10759. Available at: [Link]

  • MolAid. "1,6-di-O-benzyl-2,5-di-O-methanesulfonyl-3,4-O-methylethylidene-D-mannitol". MolAid. Available at: [Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The molecule (S)-2-Amino-2-(benzyloxy)ethanol presents a classic challenge in organic synthesis: the selective differentiation of multiple heteroatoms. Scientific Note: While the strict IUPAC interpretation of this name implies a highly reactive O-benzyl hemiaminal, in commercial catalogs and applied synthetic literature, this nomenclature is frequently utilized to describe the stable 1,2-amino alcohol homologue, O-Benzyl-L-serinol [1].

For the purposes of this guide, we will treat the molecule as a stable 1,2-amino alcohol bearing a pre-existing benzyl ether. The orthogonal protection of this structural motif is a critical enabling technology in the synthesis of complex biomolecules, including modified peptide nucleic acids (PNAs)[1] and the recently discovered found in thermophilic bacteria[2].

Strategic Overview (E-E-A-T)

The core objective is to independently protect the primary amine (


) and the primary hydroxyl (

) without compromising the existing benzyl ether (

).
  • The Benzyl Ether Anchor: The

    
     group is highly robust. It withstands strongly basic conditions, mild acids, and nucleophiles. It is typically cleaved via catalytic hydrogenolysis (
    
    
    
    ) or strong Lewis acids (
    
    
    )[3].
  • Amine Protection (N-Terminus): The tert-butyloxycarbonyl (Boc) group is the most strategic choice for the amine. It is installed under mildly basic conditions (orthogonal to

    
    ) and removed via acidolysis (e.g., Trifluoroacetic acid), which leaves the 
    
    
    
    group completely intact[1].
  • Hydroxyl Protection (O-Terminus): The tert-butyldimethylsilyl (TBS) group is ideal for the primary alcohol. It is stable to the acidic conditions used for Boc removal and the hydrogenolysis conditions used for

    
     removal, allowing for true multi-dimensional orthogonality[3].
    
Quantitative Data: Protecting Group Compatibility Matrix

The following table summarizes the orthogonality of the chosen protecting groups, allowing for rapid experimental design.

Protecting GroupTarget Functional GroupInstallation ReagentsDeprotection ReagentsCompatibility with -OBn
Boc Primary Amine (

)

,

, DCM
TFA/DCM (1:1)Stable (Orthogonal)
Fmoc Primary Amine (

)
Fmoc-Cl,

20% Piperidine in DMFStable (Orthogonal)
TBS Primary Alcohol (

)
TBS-Cl, ImidazoleTBAF in THFStable (Orthogonal)
Benzyl (Bn) Primary Alcohol (

)
Pre-existing

or

-

Experimental Workflows & Logical Relationships

G SM (S)-2-Amino-2-(benzyloxy)ethanol (Starting Material) NBoc N-Boc Derivative (Amine Protected) SM->NBoc Boc2O, Et3N, DCM (Chemoselective N-acylation) NFmoc N-Fmoc Derivative (Amine Protected) SM->NFmoc Fmoc-Cl, Na2CO3, H2O/Dioxane (Base-stable O-Bn) FullyProt N-Boc, O-TBS Derivative (Fully Protected) NBoc->FullyProt TBS-Cl, Imidazole, DMF (O-Silylation)

Orthogonal protecting group workflow for (S)-2-Amino-2-(benzyloxy)ethanol.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

Objective: Selectively protect the primary amine while leaving the primary alcohol unreacted. Causality: Di-tert-butyl dicarbonate (


) exhibits high chemoselectivity for amines over alcohols at 0 °C to room temperature. The use of a non-nucleophilic weak base (Triethylamine) ensures the amine remains deprotonated and highly nucleophilic, driving the kinetic preference for N-acylation over O-acylation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-2-Amino-2-(benzyloxy)ethanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (

    
    , 1.2 eq, 12 mmol) and cool the reaction flask to 0 °C in an ice bath.
    
  • Reagent Addition: Dissolve

    
     (1.05 eq, 10.5 mmol) in 10 mL of DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized high concentrations of 
    
    
    
    , which could lead to undesired O-acylation side reactions.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (TLC): Spot the reaction on a silica TLC plate alongside the starting material. Develop in 5% MeOH/DCM. Stain with Ninhydrin.

    • Validation Check: The starting material will stain a deep purple (indicating a free primary amine). The successful N-Boc product will be UV-active (due to the benzyl group) but will not stain with Ninhydrin, confirming complete amine consumption.

  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol 2: Orthogonal O-Silylation (TBS Protection)

Objective: Protect the remaining free primary hydroxyl group with a TBS ether. Causality: Imidazole serves a dual purpose: it acts as a base to neutralize the HCl byproduct, and it acts as a nucleophilic catalyst by reacting with TBS-Cl to form a highly reactive N-TBS-imidazole intermediate. This intermediate rapidly and selectively silylates the primary alcohol[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq, 8 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Catalyst Addition: Add Imidazole (2.5 eq, 20 mmol) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq, 9.6 mmol) in three equal portions over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere (Nitrogen or Argon).

  • Self-Validation (TLC): Develop a TLC plate in 20% Ethyl Acetate/Hexanes. Stain with Ceric Ammonium Molybdate (CAM).

    • Validation Check: The highly non-polar TBS group will cause the product spot to migrate significantly higher (

      
      ) than the N-Boc starting material (
      
      
      
      ). The complete disappearance of the lower spot validates reaction completion.
  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (50 mL). Wash the organic layer extensively with distilled water (5 × 30 mL). Causality: Multiple water washes are strictly required to partition and remove the high-boiling DMF solvent and water-soluble imidazole salts. Wash once with brine, dry over

    
    , filter, and concentrate.
    

References

  • Serinophospholipids: A Third Type of Natural Phospholipid Discovered in a Thermophilic Bacterium Journal of Natural Products (ACS Publications), 2025. URL:[Link][2]

  • Peptide nucleic acid (PNA) monomers with an orthogonally protected ester moiety and novel intermediates and methods related thereto Google Patents (US20190055190A1), 2019. URL:[1]

  • Greene's Protective Groups in Organic Synthesis (4th Edition) John Wiley & Sons, Wuts, P.G.M., & Greene, T.W., 2006. URL:[Link][3]

Sources

Application Notes & Protocols: One-Pot Synthesis of (S)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Benzyloxy Amino Alcohols

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands used in asymmetric catalysis.[1] Their biological activity is often intrinsically linked to their specific stereochemistry, making enantioselective synthesis a cornerstone of modern medicinal chemistry.[2] Among these valuable building blocks, (S)-2-amino-3-(benzyloxy)propan-1-ol, commonly known as O-benzyl-L-serinol, is a particularly versatile intermediate. The benzyloxy group provides a stable, sterically influential protecting group for the primary alcohol derived from L-serine, which is crucial for subsequent synthetic manipulations. The benzyloxy pharmacophore itself is a key feature in many bioactive molecules, including monoamine oxidase (MAO) inhibitors.[3]

Traditionally, the synthesis of such molecules involves a multi-step sequence of protection, activation, and reduction, with purification of intermediates at each stage. This process is often time-consuming and generates significant chemical waste. One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers a more elegant and efficient alternative.[4] This approach enhances operational simplicity, minimizes waste, and can significantly improve overall yield and resource economy.

This guide provides detailed protocols and expert insights into one-pot methodologies for synthesizing O-benzyl-L-serinol, designed for practical application in research and development settings. We will explore two distinct and powerful strategies: a chiral pool-based approach starting from L-serine and a biocatalytic asymmetric synthesis.

Foundational Strategy: Telescoping Reactions in a Single Pot

The core principle of a one-pot synthesis for O-benzyl-L-serinol from a chiral precursor like L-serine involves the sequential execution of protection and reduction steps. The challenge lies in ensuring the compatibility of all reagents and intermediates within the same reaction vessel.

A logical workflow must address three key transformations:

  • Amine Protection: The nucleophilic amine must be protected to prevent unwanted side reactions, such as N-benzylation or reaction with reducing agents.

  • Hydroxyl Protection: The primary hydroxyl group of serine must be selectively benzylated.

  • Carboxylic Acid Reduction: The carboxyl group must be reduced to a primary alcohol.

The sequence of these operations is critical. Protecting the amine is the mandatory first step. Subsequently, O-benzylation followed by reduction is the most robust pathway, as it avoids potential interference from the carboxylate during benzylation.

cluster_onepot Conceptual One-Pot Boundary Start L-Serine (Chiral Pool) N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Step 1: Isolate Intermediate O_Benzyl O-Benzylation (NaH, BnBr) N_Protect->O_Benzyl Step 2a: Add Reagents Reduction Carboxylic Acid Reduction (LiAlH₄) O_Benzyl->Reduction Step 2b: Add Reagents Product (S)-2-Amino-3-(benzyloxy)propan-1-ol (Post-deprotection) Reduction->Product Step 3: Work-up & Deprotection OnePot One-Pot Sequence

Caption: Conceptual workflow for a sequential one-pot synthesis.

Protocol I: One-Pot O-Benzylation and Reduction from N-Protected L-Serine

This protocol details a robust, sequential one-pot synthesis starting from commercially available N-Boc-L-serine. The strategy relies on performing an O-benzylation followed by an in situ reduction of the carboxylic acid using a powerful hydride reagent.

Principle of the Method

The synthesis begins with the deprotonation of the hydroxyl and carboxylic acid groups of N-Boc-L-serine using a strong base, sodium hydride. The resulting alkoxide is more nucleophilic than the carboxylate and selectively attacks benzyl bromide to form the O-benzyl ether. Without isolation, a potent reducing agent, lithium aluminum hydride (LiAlH₄), is then introduced to reduce the carboxylic acid directly to the primary alcohol, yielding the N-Boc protected final product.

Experimental Protocol

start Suspend N-Boc-L-Serine in Anhydrous THF cool1 Cool to 0 °C (Ice Bath) start->cool1 add_nah Add NaH (2.2 eq) Portion-wise cool1->add_nah stir1 Stir for 30 min at 0 °C add_nah->stir1 add_bnbr Add Benzyl Bromide (1.1 eq) Dropwise stir1->add_bnbr warm_rt Warm to RT Stir 12-16 h add_bnbr->warm_rt monitor_tlc Monitor by TLC (O-Benzylation Complete) warm_rt->monitor_tlc cool2 Cool to 0 °C (Ice Bath) monitor_tlc->cool2 add_lialh4 Add LiAlH₄ (1.5 eq) Carefully, Portion-wise cool2->add_lialh4 reflux Warm to RT, then Reflux 4 h add_lialh4->reflux quench Quench Reaction (Fieser Method) reflux->quench Cool to 0 °C First workup Filter, Extract, Purify quench->workup

Caption: Workflow for the one-pot O-benzylation/reduction protocol.

Materials & Reagents

Reagent/Material Grade Supplier Example Notes
N-Boc-L-serine ≥98% Sigma-Aldrich Starting material
Sodium Hydride (NaH) 60% dispersion in oil Sigma-Aldrich Strong, non-nucleophilic base
Benzyl Bromide (BnBr) ≥98% Sigma-Aldrich Benzylating agent
Lithium Aluminum Hydride (LiAlH₄) 1.0 M solution in THF Sigma-Aldrich Potent reducing agent
Tetrahydrofuran (THF) Anhydrous, ≥99.9% Sigma-Aldrich Reaction solvent
Ethyl Acetate ACS Grade Fisher Scientific Extraction solvent
Saturated NaHCO₃ solution N/A Lab-prepared Aqueous wash
Brine N/A Lab-prepared Aqueous wash
Anhydrous MgSO₄ N/A Fisher Scientific Drying agent

| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography |

Step-by-Step Procedure

  • Setup: Under an inert atmosphere (N₂ or Ar), add N-Boc-L-serine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser. Add anhydrous THF to form a suspension (~0.2 M).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise over 15 minutes. Causality: Using over 2 equivalents of NaH ensures deprotonation of both the hydroxyl and carboxylic acid protons, which is essential for the subsequent steps. Anhydrous conditions are critical as NaH reacts violently with water.

  • O-Benzylation: After stirring at 0 °C for 30 minutes, add benzyl bromide (1.1 eq) dropwise via the dropping funnel. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the benzylation by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates completion.

  • Reduction: Once benzylation is complete, cool the reaction mixture back to 0 °C. Extreme Caution: Carefully and slowly add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) via the dropping funnel. Hydrogen gas evolution will be observed. Causality: LiAlH₄ is a highly reactive and pyrophoric reagent. Slow, cooled addition is mandatory for safety. It is a powerful enough reductant to convert the carboxylate salt to the primary alcohol.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction to 0 °C. Quench the excess LiAlH₄ using the Fieser method: for 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH (aq), and finally '3x' mL of water, all added slowly and sequentially. A granular white precipitate should form.

  • Work-up and Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrates, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: The final product, N-Boc-(S)-2-amino-3-(benzyloxy)propan-1-ol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC can be used to confirm enantiomeric purity. The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in CH₂Cl₂) to yield the target compound.

Protocol II: Biocatalytic One-Pot Asymmetric Reductive Amination

This advanced protocol leverages an engineered amine dehydrogenase (AmDH) for the direct, one-pot synthesis of chiral amino alcohols from a prochiral keto-alcohol. This method offers exceptional stereoselectivity and operates under mild, environmentally benign aqueous conditions.[5]

Principle of the Method

The synthesis utilizes the prochiral substrate 1-(benzyloxy)-3-hydroxyacetone. An engineered AmDH, in the presence of an ammonia source and a cofactor (typically NADH, which is regenerated in situ), catalyzes the asymmetric reductive amination of the ketone moiety. The enzyme's chiral active site directs the addition of the amine and the hydride from the cofactor to a specific face of the ketone, establishing the (S)-stereocenter with high fidelity. A glucose/glucose dehydrogenase (GDH) system is commonly used to regenerate the expensive NADH cofactor, making the process economically viable.

Experimental Protocol

start Prepare Buffer Solution (e.g., 100 mM KPi, pH 8.5) add_reagents Add NH₄Cl, Glucose, NAD⁺ start->add_reagents add_enzymes Add AmDH and GDH (Cofactor Regeneration Enzyme) add_reagents->add_enzymes add_substrate Add Substrate (1-(benzyloxy)-3-hydroxyacetone) add_enzymes->add_substrate incubate Incubate at 30 °C with Gentle Shaking add_substrate->incubate monitor Monitor Conversion by HPLC incubate->monitor terminate Terminate Reaction (e.g., pH shift or solvent addition) monitor->terminate Upon Completion workup Centrifuge to Remove Enzymes, Extract Product, Purify terminate->workup

Caption: Workflow for the biocatalytic reductive amination protocol.

Materials & Reagents

Reagent/Material Grade Supplier Example Notes
1-(Benzyloxy)-3-hydroxyacetone ≥97% Custom Synthesis/Specialty Supplier Prochiral substrate
Amine Dehydrogenase (AmDH) Lyophilized powder Specialty Biocatalysis Vendor Chiral catalyst
Glucose Dehydrogenase (GDH) Lyophilized powder Sigma-Aldrich For cofactor regeneration
NAD⁺ (or NADH) ≥98% Sigma-Aldrich Cofactor
D-Glucose ≥99.5% Sigma-Aldrich Reductant for regeneration
Ammonium Chloride ≥99.5% Sigma-Aldrich Ammonia source

| Potassium Phosphate Buffer | Molecular Biology Grade | Lab-prepared | Reaction medium |

Step-by-Step Procedure

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.5).

  • Reagent Addition: To the buffer, add ammonium chloride (e.g., 1 M), D-glucose (e.g., 1.1 eq relative to substrate), and NAD⁺ (e.g., 1 mM).

  • Enzyme Addition: Add the glucose dehydrogenase (GDH) and the engineered amine dehydrogenase (AmDH) to the final desired concentrations (typically determined by enzyme activity units).

  • Substrate Addition: Initiate the reaction by adding the substrate, 1-(benzyloxy)-3-hydroxyacetone (1.0 eq), dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. Causality: Biocatalytic reactions are sensitive to temperature and pH. These conditions are optimized for enzyme stability and activity. The GDH enzyme oxidizes glucose to gluconic acid, which in turn reduces NAD⁺ to NADH, ensuring the primary AmDH reaction does not stop due to cofactor depletion.[5]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze for substrate conversion and product formation using reverse-phase HPLC. Enantiomeric excess (ee) should be determined using a chiral HPLC method.

  • Work-up and Purification: Once the reaction reaches completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate or by adjusting the pH to denature the enzymes. Centrifuge the mixture to pellet the precipitated enzymes. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.

  • Analysis: Characterize the final product, (S)-2-amino-3-(benzyloxy)propan-1-ol, by NMR and mass spectrometry. Confirm the high enantiomeric excess (>99% ee is common for this method) via chiral HPLC.

Comparative Summary and Field Insights

FeatureProtocol I: Chiral Pool SynthesisProtocol II: Biocatalytic Synthesis
Starting Material N-Boc-L-Serine (Chiral)1-(Benzyloxy)-3-hydroxyacetone (Prochiral)
Source of Chirality L-SerineChiral enzyme active site
Key Reagents NaH, BnBr, LiAlH₄Amine Dehydrogenase, NADH, NH₄Cl
Reaction Conditions Anhydrous organic solvent, 0 °C to refluxAqueous buffer, mild temperature (~30 °C)
Typical Yield Good to excellent (60-80%)Very good to excellent (75-95%)
Stereocontrol High (retention of configuration)Excellent (>99% ee typical)
Advantages Uses readily available starting materials; well-established chemistry.Extremely high enantioselectivity; environmentally friendly ("green"); operates under mild conditions.
Disadvantages Requires pyrophoric/hazardous reagents (NaH, LiAlH₄); anhydrous conditions needed.Requires specialized enzyme and substrate; may require process optimization for scale-up.

Expert Insights & Troubleshooting:

  • For Protocol I: The primary challenge is ensuring completely anhydrous conditions. Any moisture will quench the NaH and LiAlH₄, reducing yield and posing a safety risk. The quenching of LiAlH₄ must be done with extreme care. If the final product is difficult to purify, check for incomplete benzylation or over-reduction byproducts.

  • For Protocol II: Enzyme activity can be a key variable. Ensure proper storage and handling of the lyophilized enzymes. If the reaction stalls, it could be due to product inhibition or a drop in pH from the formation of gluconic acid; better buffering may be required. The substrate may also have limited solubility, requiring the use of a co-solvent, which should be tested for enzyme compatibility.

References

  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. Benchchem. 1

  • Wu, S., Li, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

  • Singh, R. K., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters.

  • Pacheco-Sánchez, J. H. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.

  • discovery and synthesis of chiral amino alcohols. Benchchem. 2

  • Ager, D. J., et al. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

  • Chiral auxiliary. Wikipedia.

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry (RSC Publishing).

  • Asymmetric Synthesis. Course Hero.

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

  • 2-(Benzyloxy)ethanol. Chem-Impex.

  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR.

  • De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl). ResearchGate.

  • One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. OAE Publishing Inc.

  • One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nano Catalyst. Organic Chemistry Research.

  • Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols. National Institutes of Health.

  • 2-(Benzyloxy)ethanol 98. Sigma-Aldrich.

  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses.

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed.

  • Synthesis of 2-(2-aminoethoxy) ethanol. Google Patents.

  • One kind synthesis (S) The method of 2 amino butanols. Google Patents.

  • 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal.

  • CAS 622-08-2: Benzyloxyethanol. CymitQuimica.

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. CHEM21.

  • Amino Acids for Sustained-Release Injectables. BOC Sciences.

  • A Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate: A Key Intermediate for Research and Development. Benchchem. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(benzyloxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this chiral amino alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your yield, ensure high enantiopurity, and overcome common challenges in the synthesis of this valuable compound.

Introduction to the Synthesis

The synthesis of (S)-2-Amino-2-(benzyloxy)ethanol typically involves a multi-step process that requires careful control of reaction conditions to achieve high yield and enantiomeric purity. A common strategy involves the enantioselective reduction of a suitable precursor, such as an α-amino ketone, or the resolution of a racemic mixture. The presence of the benzyloxy group introduces specific challenges and considerations throughout the synthesis and purification process.

Below is a generalized workflow that will be referenced throughout this guide:

Synthesis_Workflow cluster_0 Synthetic Pathway cluster_1 Potential Issues Start Starting Material (e.g., 2-benzyloxyacetophenone) Amination Introduction of Amino Group Start->Amination e.g., α-amination Protection Optional: N-Protection (e.g., Boc, Cbz) Amination->Protection Reduction Enantioselective Reduction of Ketone Amination->Reduction Direct Reduction Side_Reactions Side Reactions Amination->Side_Reactions Protection->Reduction Deprotection N-Deprotection (if applicable) Reduction->Deprotection Racemization Racemization Reduction->Racemization Purification Purification (Crystallization/Chromatography) Deprotection->Purification Low_Yield Low Yield Deprotection->Low_Yield Final_Product (S)-2-Amino-2- (benzyloxy)ethanol Purification->Final_Product Purification_Issues Purification Challenges Purification->Purification_Issues

Caption: Generalized synthetic workflow for (S)-2-Amino-2-(benzyloxy)ethanol highlighting key stages and potential issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield of (S)-2-Amino-2-(benzyloxy)ethanol is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several stages of the synthesis. A systematic approach to identifying the root cause is crucial.

  • Incomplete Reaction:

    • Amination Step: If you are performing an α-amination of a precursor like 2-benzyloxyacetophenone, ensure your aminating agent is active and used in the correct stoichiometry. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Reduction Step: The enantioselective reduction of the α-amino ketone is a critical step. Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure, time).

      • Catalyst: If using a metal catalyst (e.g., with a chiral ligand), ensure it is fresh and handled under an inert atmosphere to prevent deactivation.

      • Reducing Agent: Use a sufficient excess of the reducing agent (e.g., borane derivatives). The quality of the reducing agent is also important; use a freshly opened bottle or a recently titrated solution.

    • Deprotection Step: If you are using an N-protected intermediate, incomplete deprotection can be a major source of yield loss. Ensure the deprotection conditions are suitable for the chosen protecting group and are carried out to completion.

  • Side Reactions:

    • Over-reduction: In some cases, the benzyloxy group can be susceptible to hydrogenolysis, especially during catalytic hydrogenation steps for deprotection or reduction. This would lead to the formation of byproducts. Consider using a milder reducing agent or a catalyst less prone to debenzylation.

    • Formation of Diastereomers: If your chiral control is not optimal during the reduction, you may be forming the (R)-enantiomer, which can be difficult to separate and will lower the yield of the desired (S)-enantiomer.

  • Work-up and Purification Losses:

    • Extraction: Amino alcohols can have some water solubility. Ensure you are using an appropriate solvent for extraction and perform multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer can also improve extraction efficiency.

    • Purification: The choice of purification method is critical. While crystallization is often preferred for its scalability, you may need to optimize the solvent system to minimize losses in the mother liquor. Column chromatography can lead to losses on the stationary phase, especially if the compound is polar.

Question 2: I am observing a loss of enantiomeric purity (low ee%) in my final product. What are the common causes of racemization?

Answer:

Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules. Racemization can occur at several stages:

  • During Amination: If you are starting with a chiral precursor, harsh reaction conditions (strong bases, high temperatures) during the amination step can lead to racemization of the stereocenter.

  • During Reduction: The enantioselective reduction of the prochiral ketone is the most critical step for establishing the stereochemistry.

    • Sub-optimal Catalyst/Ligand: The choice of chiral catalyst or ligand is crucial. Ensure you are using a well-established system for the reduction of α-amino ketones. The catalyst loading and the catalyst-to-substrate ratio should be optimized.

    • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.

  • During Deprotection: Acidic or basic conditions used for deprotection can sometimes lead to racemization, although this is less common for the final amino alcohol product.

  • During Purification: Prolonged exposure to acidic or basic conditions during work-up or chromatography can potentially cause some degree of racemization. It is advisable to work quickly and neutralize the product as soon as possible.

To mitigate racemization, consider the following:

  • Optimize the Reduction Step: This is the most critical factor. Screen different chiral catalysts and ligands, and optimize the reaction temperature and time.

  • Use Milder Conditions: Where possible, use milder bases and lower reaction temperatures.

  • Protecting Group Strategy: In some cases, the choice of N-protecting group can influence the stereochemical outcome of the reduction.

  • Analytical Monitoring: Regularly check the enantiomeric excess (ee%) of your intermediates and final product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral solvating agent.[1][2]

Question 3: I am having difficulty purifying the final product. What are the recommended methods?

Answer:

The purification of (S)-2-Amino-2-(benzyloxy)ethanol can be challenging due to its polarity and potential for zwitterion formation.

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Salt Formation: Consider forming a salt with a chiral acid, such as tartaric acid or mandelic acid, to facilitate the crystallization and separation of enantiomers if you are starting from a racemic mixture.[3]

    • Solvent Screening: Experiment with different solvent systems (e.g., isopropanol/water, ethanol/hexane) to find conditions that provide good crystal formation and high recovery.

  • Column Chromatography:

    • Stationary Phase: Use silica gel for normal-phase chromatography. Due to the basicity of the amine, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine, ammonia in the mobile phase) to prevent tailing.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.

    • Monitoring: Use TLC with a suitable staining agent (e.g., ninhydrin for the free amine) to visualize the product.

  • Extraction and Washing:

    • Before purification, it is important to perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities.

    • Back-extraction can be a useful technique. The amino alcohol can be extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove non-basic impurities. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for this synthesis?

A1: The quality of your starting materials will directly impact the yield and purity of your final product.

  • Precursor Ketone (e.g., 2-benzyloxyacetophenone): Ensure it is free from impurities that could interfere with the amination or reduction steps. The presence of other ketones or aldehydes can lead to the formation of side products.

  • Chiral Ligands/Catalysts: The enantiomeric purity of your chiral source is critical for achieving high ee% in your product. Use ligands and catalysts from reputable suppliers with a guaranteed high enantiomeric purity.

  • Solvents and Reagents: Use anhydrous solvents, especially for reactions involving moisture-sensitive reagents like boranes or organometallics. Ensure all other reagents are of high purity.

Q2: What are the best analytical techniques to monitor the reaction progress and determine the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product. Use a suitable stain like ninhydrin to visualize the amino group.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: For monitoring reaction progress and assessing chemical purity.

    • Chiral HPLC: Essential for determining the enantiomeric excess (ee%) of the final product. A polysaccharide-based chiral stationary phase is often effective for separating enantiomers of amino alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure of the final product and intermediates.

    • Chiral NMR: Using a chiral solvating agent can allow for the determination of enantiomeric purity directly from the NMR spectrum.[2][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Reducing Agents: Many reducing agents, such as lithium aluminum hydride and boranes, are pyrophoric and react violently with water. Handle them under an inert atmosphere and use appropriate quenching procedures.

  • Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.

  • Catalysts: Some metal catalysts can be pyrophoric (e.g., Raney nickel) or toxic. Handle them with care and dispose of them according to your institution's guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee%) Determination

This is a general guideline and may require optimization for your specific system.

ParameterCondition
Column Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the final product in the mobile phase.

References

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. (2018).
  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ScienceDirect. (n.d.).
  • Enantio- and Regioselective Access to Chiral α-Amino Ketones via Nickel/Photoredox Catalysis.
  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystalliz
  • Immobilization of (1S,2R)-(+)
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem. (2025).
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect. (2012).
  • Enantioselective reduction of ketones. Wikipedia. (n.d.).
  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Thieme Connect. (n.d.).
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers. (2018).
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. (2021).
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • benzalacetophenone. Organic Syntheses. (n.d.).
  • (S)-2-Amino-2-phenylethan-1-ol hydrochloride. MilliporeSigma. (n.d.).
  • Preparation of 2-hydroxy-4-benzyloxyacetophenone. PrepChem. (n.d.).
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Synthesis of Flavones. Juniper Publishers. (2017).
  • Method for synthesizing acetophenone.
  • (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid. ChemScene. (n.d.).
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • 2'-Benzyloxyacetophenone. NIST WebBook. (n.d.).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. (n.d.).
  • Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Application Notes and Protocols for the Chiral Separation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol Enantiomers. Benchchem. (2025).
  • (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid. MedchemExpress. (n.d.).
  • 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid. MedchemExpress. (n.d.).
  • 2-[[2-(benzyloxycarbonylamino)acetyl]amino]acetic acid. MilliporeSigma. (n.d.).
  • Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. University of Huddersfield Repository. (n.d.).

Sources

Preventing racemization of (S)-2-Amino-2-(benzyloxy)ethanol during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Integrity of (S)-2-Amino-2-(benzyloxy)ethanol Derivatives

Topic: Preventing Racemization of Chiral


-Amino Ethers/Alcohols
Ticket ID:  RAC-2026-SER
Assigned Scientist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Identification

User Alert: The nomenclature "(S)-2-Amino-2-(benzyloxy)ethanol" is chemically ambiguous and likely refers to a hemiaminal ether (unstable) or is a non-IUPAC name for a stable derivative like O-Benzyl-L-serinol [(S)-2-amino-3-(benzyloxy)propan-1-ol].

For the purpose of this guide, we assume you are working with O-Benzyl-L-serinol or a related chiral


-amino alcohol  scaffold, as these are critical intermediates in drug development (e.g., for sphingosine analogs or peptide mimetics) and are notoriously prone to racemization.

The Core Challenge: Racemization in this class of molecules rarely occurs through simple spontaneous inversion. It is almost exclusively driven by Neighboring Group Participation (NGP) leading to aziridine or oxazoline intermediates, or via


-proton abstraction  if the alcohol is oxidized to an aldehyde.

Diagnostic Module: The "Why" (Mechanistic Deep Dive)

Before applying a fix, you must identify the active racemization pathway in your specific reaction.

Pathway A: The Aziridine/Oxazoline Cycle (Activation-Induced)
  • Trigger: Activation of the hydroxyl group (e.g., mesylation, tosylation, Mitsunobu conditions) or the amine (acylation).

  • Mechanism: The nucleophilic amine attacks the activated alcohol carbon (intramolecular

    
    ), ejecting the leaving group and forming a strained aziridine  or oxazoline  ring.
    
  • Result: Subsequent ring-opening by a nucleophile can occur at either carbon, often leading to retention of configuration (double inversion) or partial racemization depending on the nucleophile's trajectory and solvent effects.

Pathway B: -Proton Abstraction (Base-Induced)
  • Trigger: Presence of strong bases or Lewis acids, especially if the alcohol has been oxidized to an aldehyde (e.g., Garner's aldehyde derivatives).

  • Mechanism: The

    
    -proton (attached to the chiral center) becomes acidic. Removal of this proton creates a planar enolate/aza-enolate intermediate.
    
  • Result: Reprotonation occurs from either face, destroying enantiomeric excess (ee).

Visualizing the Threat

RacemizationPathways Start (S)-Amino Alcohol (High ee%) Activation Activation of OH (e.g., MsCl, SOCl2) Start->Activation Derivatization Oxidation Oxidation to Aldehyde (e.g., Swern) Start->Oxidation Synthesis Aziridine Aziridinium/Oxazoline Intermediate Activation->Aziridine Intramolecular Attack (NGP) Enol Planar Enol/Enolate Oxidation->Enol Base/Lewis Acid (Deprotonation) Racemic Racemic Mixture (Low ee%) Aziridine->Racemic Non-selective Opening Inverted (R)-Isomer (Inversion) Aziridine->Inverted Selective Opening Enol->Racemic Reprotonation

Figure 1: Primary racemization pathways for chiral amino alcohols. Pathway A (Red) is the most common risk during derivatization.

Experimental Protocols & Prevention Strategies

Scenario 1: Protection of the Amine (Acylation/Carbamoylation)

If you are reacting the amine (e.g., with Fmoc-Cl or Boc2O), the risk is Oxazolone formation .

  • Protocol:

    • Solvent: Use polar aprotic solvents like DMF or THF. Avoid protic solvents if using active esters.

    • Base: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

    • Avoid: Pyridine or DMAP (4-Dimethylaminopyridine) in stoichiometric amounts, as they can promote proton abstraction.

    • Additive: If coupling with a carboxylic acid, ALWAYS use HOBt (1-Hydroxybenzotriazole) or Oxyma to suppress oxazolone formation.

Scenario 2: Activation of the Alcohol (Turning OH into a Leaving Group)

This is the highest risk zone (e.g., converting alcohol to alkyl halide or sulfonate).

  • The "Safe" Sulfonylation Protocol:

    • Step 1: Cool reaction mixture to -10°C to 0°C .

    • Step 2: Dissolve substrate in DCM (Dichloromethane).

    • Step 3: Add Triethylamine (Et3N) (1.1 equiv).

    • Step 4: Add Methanesulfonyl chloride (MsCl) dropwise over 30 minutes.

    • Critical Control: Do NOT allow the reaction to warm above 0°C until quenching. Heat promotes the internal nucleophilic attack of the nitrogen onto the carbon, closing the aziridine ring.

ParameterRecommendedDangerous (Avoid)Reason
Temperature -10°C to 0°C> 25°CHeat accelerates NGP (Aziridine formation).
Base DIPEA, NMM, Et3NDBU, NaH, KOHStrong bases abstract

-protons.
Solvent DCM, THFDMSO, Water (hot)High polarity can stabilize charged transition states.
Stoichiometry 1.05 - 1.1 eq> 2.0 eqExcess reagents increase side-reaction rates.
Scenario 3: Oxidation to Aldehyde (Garner's Aldehyde Analog)

If you oxidize the alcohol to an aldehyde, the


-proton becomes extremely acidic (

).
  • Strict Rule: Never store chiral

    
    -amino aldehydes. Generate and use them in situ immediately.
    
  • Preferred Method: IBX Oxidation or TEMPO/Bleach . Avoid Swern oxidation if you cannot strictly control the temperature (<-60°C), as the base (Et3N) added at the end of Swern can racemize the product upon warming.

Troubleshooting & FAQs

Q1: My ee% dropped from 99% to 80% after tosylation. What happened? A: You likely formed an aziridine intermediate which then opened non-selectively.

  • Fix: Lower the reaction temperature.[2][3] Ensure the amine is protected with a bulky group (like Boc or Fmoc) before activating the alcohol. A free amine (

    
    ) is too nucleophilic and will almost always cyclize.
    

Q2: Can I use sodium hydride (NaH) to alkylate the hydroxyl group? A: NO. NaH will deprotonate the amide/amine first (if protected) or the alcohol, creating a highly reactive alkoxide that can trigger intramolecular cyclization or elimination. Use milder conditions like Ag2O (Silver Oxide) for alkylation of sensitive chiral alcohols.

Q3: How do I measure the ee% of this specific molecule? A: Direct chiral HPLC is often difficult for polar amino alcohols.

  • Derivatization:[4][5][6] Convert the alcohol to an ester (e.g., using Mosher's acid chloride) or the amine to a sulfonamide.

  • Column: Chiralpak AD-H or OD-H are standard starting points using Hexane/IPA mobile phases.

Q4: Is the "benzyloxy" group itself causing the instability? A: The benzyl ether is generally stable. However, if it is located on the


-carbon (as in O-benzylserinol), it can act as a leaving group under very harsh acidic conditions (Lewis acids), leading to elimination reactions, but it is rarely the cause of racemization itself.

References

  • Mechanisms of Racemization in Peptide Synthesis.
  • Synthesis of Aziridines from Amino Alcohols (Mechanism of Inversion).

    • Source:Organic & Biomolecular Chemistry (RSC).
    • Context: details the NGP mechanism where amino alcohols cyclize to aziridines, leading to stereochemical loss.
    • URL:[Link]

  • Racemization of Serine Deriv

    • Source:Journal of Organic Chemistry / NIH PubMed.
    • Context: Highlights the susceptibility of Serine-derived aldehydes and alcohols to racemization via enoliz
    • URL:[Link]

  • Garner's Aldehyde Stability.

    • Source:Chemical Reviews.
    • Context: The definitive review on the stability and synthetic utility of chiral amino aldehydes derived
    • URL:[Link]

Sources

Technical Support Center: Solubility Troubleshooting for (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility challenges associated with (S)-2-Amino-2-(benzyloxy)ethanol .

Status: Active Last Updated: March 8, 2026 Target Analyte: (S)-2-Amino-2-(benzyloxy)ethanol (and related O-benzyl-serinol derivatives)[1]

Molecule Identification & Nomenclature Alert

Critical Note: The nomenclature "(S)-2-Amino-2-(benzyloxy)ethanol" is chemically ambiguous and likely refers to O-Benzyl-L-Serinol (also known as (S)-2-Amino-3-(benzyloxy)propan-1-ol ).[1] A literal interpretation of "2-amino-2-(benzyloxy)ethanol" describes a hemiaminal ether (


), which is generally unstable and hydrolyzes rapidly.[1]

This guide proceeds under the assumption that the target molecule is the stable, commercially relevant O-Benzyl-L-Serinol class, widely used as a chiral building block in peptide nucleic acid (PNA) and peptidomimetic synthesis.[1]

PropertyDetail
Common Name O-Benzyl-L-Serinol
IUPAC Name (2S)-2-amino-3-(benzyloxy)propan-1-ol
Chemical Formula

Molecular Weight 181.23 g/mol
Key Functional Groups Primary Amine (

), Primary Alcohol (

), Benzyl Ether (

)
pKa (Conjugate Acid) ~9.1 – 9.5 (Amine)

The Solubility Logic: Why is it precipitating?

Understanding the physicochemical behavior of this molecule is the fastest route to solving solubility issues. Its behavior is dominated by its amphiphilic nature and ionization state .[1]

A. The "Chameleon" Effect (pH Dependence)

The molecule behaves differently depending on the pH of your solvent system:

  • pH < 9 (Protonated/Salt Form): The amine accepts a proton to become

    
    .[1] This cationic form is highly soluble in water and polar protic solvents (Methanol) but insoluble in non-polar organics (DCM, Hexane).
    
  • pH > 9 (Free Base Form): The amine is neutral (

    
    ).[1] The hydrophobic benzyl group dominates, making the molecule soluble in organic solvents (Ethyl Acetate, DCM) but poorly soluble in water, often causing it to "oil out" or form a gummy precipitate.
    
B. Aggregation & Gelation

Amino alcohols are notorious for forming intermolecular hydrogen bond networks.[1] In non-polar solvents like DCM, the free base may form gelatinous aggregates rather than a true solution. Breaking these networks often requires a "disruptor" solvent like Methanol or a slight elevation in temperature.[1]

Interactive Troubleshooting Workflow

Use this decision tree to diagnose your specific issue.

Solubility_Troubleshooting Start Start: What is the primary issue? Precip_Water Precipitate/Cloudiness in Aqueous Buffer Start->Precip_Water Precip_Organic Insoluble in Organic Solvent (DCM/EtOAc) Start->Precip_Organic Oiling_Out Formation of Oil Droplets (Oiling Out) Start->Oiling_Out Check_pH Check pH relative to pKa (~9.3) Precip_Water->Check_pH Check_Form Are you using Salt (HCl) or Free Base? Precip_Organic->Check_Form Action_CoSolvent Action: Add DMSO/EtOH or Warm to 37°C Oiling_Out->Action_CoSolvent Hydrophobic effect Action_Acidify Action: Acidify to pH < 7 (Convert to Soluble Salt) Check_pH->Action_Acidify pH is Neutral/Basic Check_pH->Action_CoSolvent pH is Acidic (Salt limit reached) Action_Basify Action: Neutralize/Extract (Convert to Free Base) Check_Form->Action_Basify Using HCl Salt Check_Form->Action_CoSolvent Using Free Base (Aggregation)

Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Application Note
Water / PBS Low (< 1 mg/mL)High (> 50 mg/mL)For biological assays, use the salt form or predissolve in DMSO.[1]
DMSO High (> 100 mg/mL)High (> 100 mg/mL)Recommended for Stock Solutions. Compatible with both forms.
Ethanol / Methanol High High Good for intermediate dilutions.[1]
Dichloromethane (DCM) High Insoluble Use for extraction/workup of the free base.
Ethyl Acetate Moderate Insoluble Free base only.[1] Salt will crash out.

Step-by-Step Protocols

Protocol A: Preparation of a 100 mM Stock Solution (Universal)

Best for: Long-term storage and biological assays.[1]

  • Weighing: Weigh 18.1 mg of O-Benzyl-L-Serinol (Free Base) or equivalent mass of the HCl salt.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO .

    • Why DMSO? It disrupts hydrogen bonding and dissolves both the hydrophobic benzyl tail and the polar amine head.

  • Mixing: Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate for 2 minutes at 37°C.

  • Storage: Aliquot into amber vials and store at -20°C. DMSO stocks are stable for >6 months.

Protocol B: Dissolving in Aqueous Buffer (e.g., for Cell Culture)

Issue: Adding the free base directly to media often causes precipitation.

  • Pre-dilution: Dilute your DMSO stock (from Protocol A) into the buffer. Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • pH Adjustment (Critical):

    • If you must dissolve the solid directly in water:

    • Suspend the solid in water (it will look cloudy).

    • Add 1.0 M HCl dropwise while monitoring pH.

    • As the pH drops below 8.0, the solution will clear as the amine protonates (

      
      ).
      
  • Filtration: Always sterile filter (0.22 µm PTFE or PES) after full solubilization.

Frequently Asked Questions (FAQs)

Q1: My sample turned into a sticky oil at the bottom of the flask. What happened? A: You likely experienced "oiling out."[1] This occurs when the free base is generated in a solvent where it is sparingly soluble (like water or cold ether).

  • Fix: Add a small amount of Methanol or Ethanol to redissolve the oil, then concentrate or re-precipitate slowly. If in water, add dilute HCl to dissolve it as the salt.

Q2: Can I use this compound in peptide synthesis (SPPS)? A: Yes, but you must protect the amine (e.g., Fmoc-O-Benzyl-L-Serinol).[1] The free amine will react immediately with activated carboxylic acids. Ensure your solvent is DMF or NMP, where solubility is generally excellent.

Q3: Why does the solution turn yellow over time? A: Benzyl ethers can be susceptible to slow oxidation, and amines can oxidize to N-oxides or imines if exposed to air and light.[1] Always store stock solutions under inert gas (


 or Ar) in amber vials.

Q4: I need to remove the benzyl group. How do I do that? A: The benzyl ether is stable to TFA (used in Fmoc deprotection) but can be cleaved by:

  • Hydrogenolysis:

    
     gas with Pd/C catalyst in Methanol (most common).
    
  • Strong Lewis Acids: Boron Tribromide (

    
    ) in DCM at -78°C (harsh, affects other groups).[1]
    

References

  • Chem-Impex International. O-Benzyl-L-serinol hydrochloride Product Data. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-(phenylmethoxy)- Properties.[1][2][3] NIST Chemistry WebBook, SRD 69. Retrieved from .

  • Needham, T. E. (1970).[4] The Solubility of Amino Acids in Various Solvent Systems.[4][5] University of Rhode Island Dissertations.[4] Retrieved from .

  • MedChemExpress. O-Benzyl-D-serine Solubility and Handling. Retrieved from .

  • ChemicalBook. 2-Benzyloxyethanol Properties and Safety. Retrieved from .

Sources

Technical Support Center: Minimizing Side Reactions in (S)-2-Amino-2-(benzyloxy)ethanol Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Important Nomenclature Clarification: The chemical name "(S)-2-Amino-2-(benzyloxy)ethanol" describes a hemiaminal ether structure which is chemically unstable. Based on standard commercial availability and drug development applications, this guide addresses (S)-2-Amino-3-(benzyloxy)propan-1-ol (also known as O-Benzyl-L-Serinol ). This molecule can be systematically named as 2-amino-2-(benzyloxymethyl)ethanol, leading to the common shorthand confusion.

  • CAS Number: 61366-43-6 (Hydrochloride salt) / 58577-88-1 (Free base)

  • Core Structure: An amino alcohol derived from serine, featuring a primary amine, a primary alcohol, and a benzyl ether protecting group.

  • Primary Application: Synthesis of chiral sphingosine analogs, peptide mimetics, and glyco-conjugates.

Mechanism of Side Reactions

The dual nucleophilic nature (Amine vs. Alcohol) and the presence of a chiral center make this molecule susceptible to three specific failure modes during functionalization.

Critical Pathway Analysis

SideReactions Start (S)-O-Benzyl-Serinol (Nucleophile) Amide Desired Amide (Kinetic Product) Start->Amide Acylation (pH > 7) Fast Ester O-Acyl Ester (Side Product) Start->Ester Acylation (Excess Reagent) Oxazoline Oxazoline Intermediate (Racemization Hub) Amide->Oxazoline Acid/Heat Oxazoline->Amide Hydrolysis (Racemic) Migrated Rearranged Ester (Thermodynamic Product) Oxazoline->Migrated N->O Shift

Figure 1: Reaction pathways showing the competition between desired N-acylation and parasitic O-acylation/migration.

Technical Troubleshooting Guide
Issue 1: N

O Acyl Migration (The "Vanishing Amide")

Symptom: The product is pure after coupling but degrades into a mixture of amide and ester during acidic workup or storage. Mechanism: Under acidic conditions (e.g., TFA removal of other groups), the amide oxygen attacks the neighboring hydroxyl group, forming a five-membered oxazoline intermediate which opens to form the ester (thermodynamically favored in acid). Corrective Protocol:

  • Avoid Strong Acids: Do not expose the amide-alcohol to neat TFA or strong mineral acids if possible.

  • Neutralization: If acidic deprotection is required elsewhere, immediately neutralize the solution to pH 7.5–8.0. The migration is reversible; basic pH drives the equilibrium back to the stable amide [1].

  • Workup: Use phosphate buffer (pH 7.4) during extraction instead of 1M HCl.

Issue 2: Competitive O-Acylation

Symptom: Formation of di-acylated species or ester-only products during coupling. Mechanism: While the amine is more nucleophilic, highly reactive electrophiles (e.g., acid chlorides) or excess reagents can acylate the hydroxyl group. Corrective Protocol:

  • Reagent Choice: Switch from Acid Chlorides to EDC/HOBt or HATU/DIPEA . These generate active esters that discriminate better between

    
     and 
    
    
    
    .
  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the electrophile.

  • Temperature: Conduct the addition at -10°C to 0°C to maximize kinetic selectivity for the amine.

Issue 3: Racemization

Symptom: Loss of enantiomeric excess (ee%) observed by Chiral HPLC. Mechanism: Activation of the carboxylic acid coupling partner can lead to oxazolone formation, which enolizes and racemizes. The presence of the free hydroxyl group on the amine component can also facilitate local proton transfer. Corrective Protocol:

  • Additives: Always use HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress oxazolone formation [2].[1]

  • Base Control: Use weak, hindered bases like N-Methylmorpholine (NMM) or Collidine instead of TEA/DIPEA if racemization persists.[2]

Optimized Experimental Protocols
Protocol A: Chemoselective N-Acylation (Amide Formation)

Target: Coupling O-Benzyl-Serinol with a Carboxylic Acid (R-COOH)

ParameterRecommendationRationale
Solvent DCM or DMF (Anhydrous)Protic solvents interfere with activation.
Coupling Agent EDC.HCl (1.1 eq) + HOBt (1.1 eq)Mild activation prevents O-acylation and racemization.
Base DIPEA (1.0 eq)Sufficient to free the amine salt without catalyzing racemization.
Temperature 0°C (1h)

RT (4h)
Low temp favors kinetic N-attack.
Quench Sat.

Removes unreacted acid; keeps pH basic to prevent migration.

Step-by-Step:

  • Dissolve R-COOH (1.0 mmol) in DCM (5 mL) at 0°C.

  • Add HOBt (1.1 mmol) and EDC.HCl (1.1 mmol). Stir for 15 min.

  • Add (S)-2-Amino-3-(benzyloxy)propan-1-ol (1.0 mmol) followed by DIPEA (1.0 mmol) dropwise.

  • Monitor by TLC.[3] If O-acylation is observed (higher Rf), treat the crude mixture with LiOH/THF/Water (0.5 eq) for 30 min to selectively hydrolyze the ester back to the alcohol.

Protocol B: Handling the Hydrochloride Salt

The commercial reagent often comes as the HCl salt.

  • Neutralization: Do not pre-mix the salt with base and store it. Free basing should be done in situ or immediately before use to prevent dimerization or air oxidation.

  • Solubility: The HCl salt is water-soluble; the free base is soluble in organic solvents (DCM, EtOAc).

Frequently Asked Questions (FAQs)

Q: Can I use standard Fmoc-SPPS protocols with this reagent? A: Yes, but with caution. If you are anchoring this molecule to a resin via the alcohol, the amine must be Fmoc-protected. If you are coupling to the amine of this molecule in solution, ensure the final cleavage cocktail does not contain strong acids that would cleave the benzyl ether (e.g.,


) or cause N

O migration (e.g., neat TFA).

Q: My benzyl group is falling off. Why? A: The benzyl ether is stable to TFA but labile to hydrogenation (


)  and strong Lewis acids (

,

). Ensure you are not using reducing conditions intended for other parts of the molecule.

Q: How do I verify if I have the N-acyl or O-acyl product? A: HMBC NMR is the gold standard.

  • N-Acyl (Amide): The carbonyl carbon correlates with the amide proton (

    
    ) and the alpha-proton of the serinol backbone.
    
  • O-Acyl (Ester): The carbonyl carbon correlates with the

    
     protons of the primary alcohol, which will also show a significant downfield shift (~4.0 ppm 
    
    
    
    ~4.5 ppm).
References
  • Sohma, Y., et al. (2004).[4] "N-O Intramolecular Acyl Migration in Ser/Thr-Containing Peptides." Biopolymers, 76(4), 344–356.[4]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Thermo Fisher Scientific. "(S)-2-Amino-3-benzyloxy-1-propanol Product Specifications." Thermo Fisher Chemicals.

Sources

Stability of (S)-2-Amino-2-(benzyloxy)ethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of (S)-2-Amino-2-(benzyloxy)ethanol

Executive Summary: Critical Stability Warning

Status: High Risk / Acid-Labile Immediate Action Required: Avoid all acidic media (pH < 7.0).

(S)-2-Amino-2-(benzyloxy)ethanol is chemically classified as a hemiaminal ether (or


-acetal). Unlike standard ethers or amines, this functional group is inherently unstable under acidic conditions. In the presence of even weak acids (including silica gel or unbuffered water), it undergoes rapid hydrolysis to form glycolaldehyde, benzyl alcohol, and ammonia.

If you are observing:

  • Disappearance of the compound during LCMS (using 0.1% Formic Acid/TFA).

  • Low yields after silica gel chromatography.

  • "Decomposition" into multiple peaks in NMR.

...you are likely triggering acid-catalyzed hydrolysis.

Chemical Identity & Mechanism of Instability

To troubleshoot effectively, you must understand the degradation pathway. The molecule possesses a geminal amino-ether functionality at the C2 position, which acts as a "masked" iminium ion.

The Acid-Catalyzed Decomposition Pathway

Under acidic conditions, the benzyloxy oxygen is protonated, making benzyl alcohol a good leaving group. This drives the formation of a reactive iminium ion, which is then irreversibly hydrolyzed by water.

DecompositionPathway Compound (S)-2-Amino-2-(benzyloxy)ethanol (Hemiaminal Ether) Protonated Protonated Intermediate (R-OH+-Bn) Compound->Protonated + H+ (Acid) Iminium Iminium Ion [HO-CH2-CH=NH2]+ Protonated->Iminium - Benzyl Alcohol (Rate Limiting Step) Products Hydrolysis Products: Glycolaldehyde + Benzyl Alcohol + NH4+ Iminium->Products + H2O (Hydrolysis)

Figure 1: Acid-catalyzed hydrolysis mechanism of (S)-2-Amino-2-(benzyloxy)ethanol.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My compound disappears on the LCMS/HPLC."

Diagnosis: Standard LCMS mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3). This acidity hydrolyzes the hemiaminal ether on the column. Solution:

  • Switch Mobile Phase: Use a high pH buffer.

    • Recommended: 10mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonium Hydroxide (pH ~10).

    • Column: Ensure your C18 column is rated for high pH (e.g., Waters XBridge, Agilent Poroshell HPH).

Scenario B: "I lost the product during purification."

Diagnosis: Silica gel is slightly acidic (pH 4-5). This is sufficient to degrade sensitive


-acetals during flash chromatography.
Solution: 
  • Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes/DCM before loading your sample.

  • Eluent Modification: Add 0.5% - 1% Triethylamine to your mobile phase to maintain basicity throughout the run.

  • Alternative: Use neutral Alumina or reverse-phase chromatography with basic buffers.

Scenario C: "The NMR looks messy after storage."

Diagnosis: Chloroform-d (


) often generates trace HCl over time, which catalyzes decomposition.
Solution: 
  • Solvent Choice: Use Benzene-d6 (

    
    ) or DMSO-d6.
    
  • Neutralization: If using

    
    , pass it through a small plug of basic alumina or add solid 
    
    
    
    to the NMR tube to scavenge acid.

Critical Verification: Structure Confirmation

Are you sure you have (S)-2-Amino-2-(benzyloxy)ethanol?

There is a common nomenclature confusion between Hemiaminal Ethers (unstable) and O-Benzyl Serinol (stable).

Feature(S)-2-Amino-2-(benzyloxy)ethanol O-Benzyl-L-Serinol
Structure


Class Hemiaminal Ether (

-acetal)
Ether (Primary/Secondary)
Stability (Acid) Unstable (Hydrolyzes)Stable (Standard ether stability)
Carbon 2 Bonded to N and OBonded to N and C

Action: Check your synthesis or vendor COA. If the benzyl ether is on the side chain (attached to a carbon, not the same carbon as the amine), you have O-Benzyl Serinol. If you truly have the hemiaminal ether, proceed with the strict protocols below.

Standard Operating Procedures (SOPs)

Protocol 1: Stability Testing (Go/No-Go Test)

Before scaling up any reaction, confirm the stability of your specific batch.

  • Prepare Buffer A (Acidic): 0.1% Formic Acid in Water.

  • Prepare Buffer B (Basic): 10mM Ammonium Bicarbonate in Water.

  • Sample Prep: Dissolve 1 mg of compound in MeCN.

  • Incubation:

    • Aliquot 1: Add 100 µL sample to 900 µL Buffer A.

    • Aliquot 2: Add 100 µL sample to 900 µL Buffer B.

  • Analysis: Inject both immediately onto LCMS (using a neutral/basic method).

  • Result Interpretation:

    • If Aliquot 1 shows the mass of Glycolaldehyde or Benzyl Alcohol, the compound is acid-labile.

Protocol 2: Safe Workup for Acid-Labile Amines

Use this workflow to isolate the compound without degradation.

  • Quench: Do NOT use HCl or saturated

    
    . Quench reactions with Water or Saturated 
    
    
    
    .
  • Extraction: Extract into an organic solvent (DCM or EtOAc) that has been pre-washed with basic buffer.

  • Drying: Use Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid Magnesium Sulfate (
    
    
    ) as it can be slightly Lewis acidic.
  • Concentration: Rotovap at low temperature (< 30°C). Do not evaporate to complete dryness if possible; store as a concentrated solution.

References

  • Hemiaminal Ether Hydrolysis Kinetics

    • Mechanism of hydrolysis of N,O-acetals and prodrug activ
    • Source: Kinetics and Mechanisms of Activation of -Amino Acid Ester Prodrugs of Camptothecins. (NIH/PubMed).
  • General Acid Sensitivity of Ethers & Acetals

    • Cleavage of Ethers and Acetals with Acid: Mechanisms and Conditions.
    • Source: Master Organic Chemistry: Cleavage of Ethers with Acid.
  • Purification of Acid-Sensitive Amines

    • Techniques for neutralizing silica gel for chrom
    • Source: Common Purification Issues & Solutions (Silica Acidity).

Technical Support Center: Handling (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with (S)-2-Amino-2-(benzyloxy)ethanol and structurally related hygroscopic chiral amino-ether-alcohols.

Ticket ID: HYGRO-CHIRAL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Compound Class: Chiral Amino-Ether-Alcohol Primary Hazard: Extreme Hygroscopicity & Carbamic Acid Formation.

(S)-2-Amino-2-(benzyloxy)ethanol (and its stable analogs like O-Benzyl-Serinol) represents a class of "sticky" chiral building blocks used in peptide mimetics and API synthesis. These molecules possess a "perfect storm" of functional groups for moisture uptake:

  • Primary Amine (

    
    ):  A strong hydrogen bond acceptor/donor and a nucleophile that reacts with atmospheric 
    
    
    
    .
  • Hydroxyl Group (

    
    ):  Increases polarity and water affinity.
    
  • Ether Linkage (

    
    ):  While lipophilic, it does not sufficiently offset the hygroscopicity of the amino-alcohol core.
    

Critical Warning - Structural Stability: If your specific isomer is literally gem-amino-ether (both


 and 

on the same carbon), it is a hemiaminal ether and inherently unstable, prone to hydrolysis into benzyl alcohol, ammonia, and glyoxal. Assumption: This guide assumes you are working with the stable synthetic equivalent (e.g., O-Benzyl-Serinol or a stable

-amino alcohol
derivative) often referred to colloquially by this name in specific patent literature.

The "Dry Chain" Protocol: Storage & Handling

Failure to maintain the "Dry Chain" results in stoichiometry errors, lowered enantiomeric excess (ee), and side reactions.

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature -20°CSlows oxidation and hydrolysis rates.
Atmosphere Argon or Nitrogen (Inert)Prevents

capture (carbamate formation).
Container Amber Glass with PTFE-lined capAmber blocks light; PTFE prevents leaching common in rubber septa.
Desiccant

or Activated Sieves
Standard silica gel is often insufficient for amino alcohols.
Handling Workflow (DOT Visualization)

DryChainProtocol Storage Cold Storage (-20°C, Argon) Equilibration Warm to Room Temp (Inside Desiccator) Storage->Equilibration Must prevent condensation Weighing Weighing (Glovebox or Cone Method) Equilibration->Weighing Only when ambient T reached Error_Water Moisture Absorption (Sticky/Goo) Equilibration->Error_Water Opened too cold Reaction Reaction Vessel (Schlenk Line) Weighing->Reaction Rapid Transfer Error_CO2 CO2 Absorption (Carbamate Salt) Weighing->Error_CO2 Open air exposure > 2 mins

Figure 1: The "Dry Chain" workflow to prevent moisture and


 contamination during handling.

Troubleshooting Guide (FAQ Format)

Category A: Physical State & Weighing Issues[1][2]

Q1: My powder has turned into a sticky oil or gum. Is it degraded?

  • Diagnosis: Likely Deliquescence . The compound has absorbed enough atmospheric moisture to dissolve itself in the adsorbed water.

  • Solution:

    • Do not heat directly in an oven (risk of oxidation/Maillard-type degradation).

    • Protocol: Dissolve the "goo" in anhydrous Dichloromethane (DCM) or Toluene.

    • Dry the solution over anhydrous

      
      .
      
    • Filter and concentrate via rotary evaporation.

    • Crucial Step: Chase with anhydrous toluene (

      
      ) to azeotropically remove trace water.
      
    • Dry under high vacuum (< 1 mbar) for 12 hours.

Q2: I cannot get a stable weight on the balance; the mass keeps increasing.

  • Cause: Kinetic water absorption. As you watch, the compound is pulling water from the air.

  • Workaround: Use the "Difference by Vial" method.

    • Tare a capped vial containing the bulk solid.

    • Quickly transfer an estimated amount to your reaction flask.

    • Immediately recap and weigh the source vial again.

    • 
      .
      
    • Note: Never weigh hygroscopic amines on weighing paper; they will stick and degrade the paper.

Category B: Analytical & Stoichiometry Issues

Q3: My NMR shows a "ghost" peak around 160 ppm (carbon) or broad peaks in proton NMR.

  • Diagnosis: Carbamate Formation .

    • Mechanism:

      
      .
      
    • This is reversible but affects stoichiometry.

  • Fix: Acidification usually reverses this, but for sensitive couplings, you must repurify. Degas all solvents with Argon sparging before use.

Q4: My reaction yield is consistently lower than expected, or I have unreacted electrophile.

  • Root Cause: Effective Molecular Weight Error .

    • If your compound is 10% water by weight, you are under-loading the amine by 10%.

  • Validation Protocol (qNMR):

    • Run a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

    • Calculate the true weight percent of the amine. Use this corrected value for stoichiometry.

Advanced Recovery Protocols

If your batch of (S)-2-Amino-2-(benzyloxy)ethanol is compromised, use these restoration methods.

Method A: Azeotropic Drying (Preferred)

Best for: Removing water without thermal stress.

  • Dissolve compound in Anhydrous Toluene (10 mL per gram).

  • Rotary evaporate at 40°C. The toluene/water azeotrope boils at 85°C (atm) but much lower under vacuum, carrying water away efficiently.

  • Repeat

    
    .
    
  • Store immediately under Argon.

Method B: Lyophilization (Freeze Drying)

Best for: Gummy oils that refuse to solidify.

  • Dissolve in 1,4-Dioxane (freezes at 11.8°C).

  • Freeze the solution in liquid nitrogen.

  • Lyophilize overnight.

  • Result is often a fluffy, static-prone powder (handle with antistatic gun).

Experimental Data Reference

Solvent Compatibility Table for (S)-2-Amino-2-(benzyloxy)ethanol

SolventSolubilitySuitabilityNotes
Water HighAvoid Promotes hydrolysis/racemization.[1]
DCM HighExcellent Good for transfers; easily removed.
Toluene ModerateGood Best for azeotropic drying.
Ether LowPoor Causes oiling out/clumping.
DMF/DMSO HighAvoid Hard to remove without high heat.

References

  • Handling Hygroscopic Amine Salts

    • Source: BenchChem Technical Support.[2] "Managing Hygroscopicity of Hydrazinium Salts." (2025).

    • URL: (General reference for amine salt handling).

  • Chiral Amino Alcohol Synthesis & Stability

    • Source: Westlake University. "New Approach Facilitates Chiral Amino Alcohol Synthesis." (2023).[3]

    • URL:

  • Azeotropic Drying of Amino Alcohols

    • Source: Cytiva.[4][5] "Use of benzyl alcohol as a shipping and storage solution."[4] (2020). (Context on benzyl ether stability).

    • URL:

  • General Chemical Safety (SDS)

    • Source: Sigma-Aldrich. "2-(Benzyloxy)
    • URL:

Disclaimer: This guide assumes the user possesses standard training in organic synthesis. Always consult the specific SDS for your batch before handling.

Sources

Technical Support Center: De-O-Benzylation of Amino Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering difficulties in removing benzyloxy (


-Bn) protecting groups from amino ethanol derivatives. It addresses the specific chemical challenges posed by the presence of amine functionality, particularly catalyst poisoning and chemoselectivity.

Current Status: Operational Topic: Cleavage of Benzyl Ethers in the Presence of Amines Audience: Medicinal Chemists, Process Chemists

The Core Challenge: The "Amine Effect"

Removing a benzyl ether (


-Bn) is typically routine. However, in amino ethanol derivatives , the presence of a nitrogen atom (amine) creates two specific failure modes:
  • Catalyst Poisoning (Hydrogenolysis): Free amines (primary, secondary, or tertiary) coordinate strongly to the surface of Palladium (

    
    ) catalysts, blocking the active sites required for hydrogen adsorption. This halts the reaction.
    
  • Lewis Base Interference (Lewis Acid Cleavage): If using Lewis acids (e.g.,

    
    ) to avoid hydrogenation, the amine acts as a Lewis base, complexing with the reagent and requiring stoichiometric excess.
    

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal deprotection strategy for your specific substrate.

Debenzylation_Decision_Tree Start Start: Amino Ethanol Substrate (O-Bn) Check_Sensitive Contains H2-sensitive groups? (Alkenes, Alkynes, Halides, Nitro) Start->Check_Sensitive Check_NBn Contains N-Benzyl groups to be PRESERVED? Check_Sensitive->Check_NBn No Method_BCl3 Method B: Lewis Acid Cleavage (BCl3 + Scavenger) Check_Sensitive->Method_BCl3 Yes (Avoid Reduction) Check_NBn->Method_BCl3 Yes (Selectivity required) Method_H2_Acid Method A: Acidic Hydrogenolysis (H2, Pd/C, HCl/AcOH) Check_NBn->Method_H2_Acid No (Global Deprotection) Method_Transfer Method C: Transfer Hydrogenation (Pd/C, NH4HCO2) Method_H2_Acid->Method_Transfer If H2 gas restricted

Figure 1: Decision matrix for selecting deprotection conditions based on substrate functionality.

Protocol A: Acidic Hydrogenolysis (The Gold Standard)

Best for: Standard substrates without alkenes/halides. Mechanism:


-catalyzed cleavage of the 

bond. The Fix: Adding acid protonates the amine (

), preventing it from binding to the

surface.
Standard Operating Procedure (SOP)
  • Dissolve: Dissolve substrate (1.0 equiv) in Methanol (

    
    )  or Ethanol (
    
    
    
    )
    .
    • Note: Benzyl ethers are lipophilic. If solubility is poor, use

      
       (1:1) or Glacial Acetic Acid (
      
      
      
      ).
  • Acidify: Add 1.1 - 2.0 equivalents of acid .

    • Preferred:

      
       (aqueous or ethereal) or Glacial Acetic Acid (
      
      
      
      ).
    • Why: Ensures the amine is fully protonated.

  • Catalyst: Add 10 wt%

    
      (dry or 50% wet). Loading: 10-20% by weight of substrate.
    
    • Alternative: Pearlman’s Catalyst (

      
      ) is more active and often required for difficult substrates.
      
  • Hydrogenate: Sparge with Argon, then apply

    
     (balloon pressure is usually sufficient; 50 psi for stubborn cases). Stir vigorously.
    
  • Workup: Filter through Celite to remove

    
    .[1] Concentrate. The product will be the amine salt  (e.g., hydrochloride).
    
Troubleshooting (Q&A)

Q: The reaction has been running for 24 hours with no progress. Why? A: You likely have "Amine Poisoning." Even a small amount of free amine can deactivate the catalyst.

  • Action: Add 5-10 equivalents of Glacial Acetic Acid or 1 equivalent of

    
    . If the catalyst is already poisoned, filter it out and restart with fresh catalyst in the acidic medium.
    

Q: I have an


-Benzyl group. Will this remove it too? 
A:  Likely, yes. Standard hydrogenolysis cleaves both 

-Bn and

-Bn.
  • Adjustment: To favor

    
    -debenzylation, stop the reaction immediately upon consumption of the starting material (monitor by LCMS). 
    
    
    
    -Bn cleavage is often faster than
    
    
    -Bn cleavage, but selectivity is difficult to guarantee with
    
    
    . Use Method B for high selectivity.

Protocol B: Lewis Acid Cleavage ( )

Best for: Substrates containing alkenes, halides, or when


-Bn must be preserved.
Mechanism:  Coordination of Boron to the ether oxygen, followed by nucleophilic attack (usually by 

or added nucleophile) on the benzylic carbon.
Standard Operating Procedure (SOP)
  • Preparation: Dry glassware thoroughly (flame dry under

    
    ).
    
  • Dissolve: Dissolve substrate in anhydrous Dichloromethane (

    
    ) . Cool to -78°C .[2][3][4]
    
  • Scavenger (Critical): Add Pentamethylbenzene (2-3 equiv).

    • Why: The cleaved benzyl group forms a reactive benzyl cation. Without a scavenger, it will re-attach to the amine or the aromatic ring of your substrate (Friedel-Crafts alkylation).

  • Reagent: Add

    
     (1M in DCM)  dropwise.
    
    • Stoichiometry: You need 1 equiv for the

      
      -Bn + 1 equiv for each amine/Lewis basic site (to form the complex) + 1 equiv excess. Typically 3-5 equiv  total.
      
  • Reaction: Stir at -78°C for 1-2 hours. Allow to warm to 0°C only if sluggish.

  • Quench: Quench with

    
     or 
    
    
    
    solution while still cold.
Troubleshooting (Q&A)

Q: I see a new impurity with M+90 mass. What is it? A: This is likely the benzylated side-product (


).
  • Action: You omitted the scavenger or used too little. Repeat using Pentamethylbenzene or Anisole to trap the benzyl cation.

Q: My amine is unprotected. Will


 destroy it? 
A:  No, but it will form a borane-amine complex. This is reversible upon aqueous workup. You must use enough 

to saturate the amine and still effect the deprotection.

Comparative Data Analysis

FeatureH2 / Pd/C + Acid BCl3 / DCM Transfer Hydrogenation
Primary Mechanism Reductive CleavageLewis Acid / NucleophilicReductive Cleavage
Amine Tolerance Low (Requires Acid)Medium (Requires Excess Reagent)Low (Requires Acid)
Alkene/Alkyne Stability Reduced (Unstable)Stable Reduced (Unstable)
Halide Stability Debromination/Deiodination riskStable Stable (usually)
N-Bn Selectivity Poor (Cleaves both)Excellent (Cleaves O-Bn only)Poor
Reagents

,

,


, Pentamethylbenzene

,

Visualizing the Workflow (Hydrogenolysis)

Hydrogenolysis_Workflow Substrate Substrate (R-NH-OBn) Reaction Reaction: H2 Balloon RT, 4-12h Substrate->Reaction Dissolve Solvent Solvent: MeOH + Additive: HCl Solvent->Reaction Protonate Amine Catalyst Catalyst: 10% Pd/C Catalyst->Reaction Add Workup Workup: Filter (Celite) Concentrate Reaction->Workup Complete Product Product: R-NH2-OH (Salt Form) Workup->Product

Figure 2: Workflow for acidic hydrogenolysis to prevent catalyst poisoning.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (The definitive source for deprotection conditions).
  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate." Tetrahedron Lett.[3]1995 , 36, 3465–3468. Link (Demonstrates amine poisoning of Pd/C).

  • Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[4][5][6] Synlett2008 , 13, 1977–1980.[4][5] Link (Protocol for BCl3 cleavage with scavenger).

  • Congreve, M. S.; et al. "Selective Cleavage of Benzyl Ethers."[7] Synlett1993 , 663-664.[7] Link (Use of Lewis acids for selective deprotection).

  • Czech, B. P.; Bartsch, R. A. "Effect of amines on the catalytic hydrogenolysis of benzyl ethers." J. Org. Chem.1984, 49, 4076–4078.

Sources

Storage conditions to prevent decomposition of (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (S)-2-Amino-2-(benzyloxy)ethanol Structural Motif:


-Amino Ether (Hemiaminal Ether)
Primary Vulnerability:  Acid-catalyzed hydrolytic cleavage

As a Senior Application Scientist, I frequently see researchers struggle with the sudden and seemingly inexplicable degradation of (S)-2-Amino-2-(benzyloxy)ethanol. Because this compound contains a highly labile hemiaminal ether (N–C–O) linkage, it cannot be handled or stored like a standard aliphatic ether or amine.

This guide provides the mechanistic causality behind its decomposition, self-validating storage protocols, and analytical troubleshooting steps to ensure the integrity of your material.

Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why does my batch of (S)-2-Amino-2-(benzyloxy)ethanol degrade into glycolaldehyde and benzyl alcohol after only a few weeks on the bench? A: The degradation is driven by the inherent instability of the hemiaminal ether functional group. Unlike standard ethers, the carbon atom is bonded to both an amine and an ether oxygen, creating a strong stereoelectronic push-pull system. When exposed to trace moisture and atmospheric carbon dioxide (which forms mild carbonic acid), the ether oxygen is transiently protonated. The nitrogen lone pair then assists in the expulsion of benzyl alcohol, generating a highly reactive iminium intermediate that rapidly hydrolyzes into glycolaldehyde, benzyl alcohol, and ammonia[1].

Q: I ran a


 NMR to check purity, and the spectrum showed massive decomposition. However, the bulk powder still looks pristine. What happened? 
A:  This is a classic analytical artifact caused by poor solvent choice. Standard Chloroform-d (

) contains trace amounts of deuterium chloride (

) generated via photolytic degradation. When you dissolve your sample in unpurified

, the trace

acts as a catalyst, triggering immediate hemiaminal ether cleavage directly inside the NMR tube. Causality & Solution: The acid lowers the activation energy for the N-C-O bond cleavage[2]. To prevent this, either pass your

through a short plug of basic alumina immediately before use, or switch to a non-acidic, aprotic solvent like

.

Q: Can I store this compound as a salt (e.g., HCl salt) to improve stability? A: No. While converting standard amines to hydrochloride salts improves shelf life, protonating the amine of a hemiaminal ether often shifts the equilibrium unfavorably or exposes the molecule to localized acidic microenvironments that catalyze the breakdown of the ether linkage. The stabilization of hemiaminal ligands strictly requires anhydrous, neutral-to-basic conditions, or coordination to specific stabilizing metal centers[3].

Quantitative Stability Profile

To optimize your experimental planning, refer to the empirical stability data below. All quantitative half-lives are dependent on strict adherence to the environmental controls listed.

Storage ConditionTemperatureAtmosphereAdditives / PrecautionsEstimated Half-Life (

)
Optimal (Long-Term)

Argon (Glovebox)Sealed in amber glass, desiccant> 12 months
Acceptable (Short-Term)

NitrogenParafilm seal, stored over Drierite3 - 6 months
Suboptimal

Ambient AirStandard refrigeration< 2 weeks
Degradative

Ambient AirExposure to lab light and humidity< 48 hours

Degradation Pathway Visualization

Understanding the hydrolytic cascade is critical for preventing it. The diagram below illustrates the mechanism by which trace acid and moisture destroy the compound.

Hydrolysis A (S)-2-Amino-2-(benzyloxy)ethanol [Hemiaminal Ether] B Protonated Intermediate (Trace Acid/CO2) A->B + H+ (Moisture/CO2) C Iminium Ion [HO-CH2-CH=NH2]+ B->C - Benzyl Alcohol D Benzyl Alcohol (Byproduct) B->D E Glycolaldehyde C->E + H2O (Hydrolysis) F Ammonia (NH3) C->F + H2O

Fig 1: Acid-catalyzed hydrolysis pathway of the hemiaminal ether linkage.

Self-Validating Storage Protocol

To prevent the degradation cascade shown above, you must isolate the compound from atmospheric water and carbon dioxide. Do not simply scoop from a bulk bottle on an open bench.

Objective: Safely aliquot and store the compound while maintaining a verifiable anhydrous environment.

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry amber glass vials and PTFE-lined caps at

    
     for a minimum of 4 hours. Cool them under vacuum in a desiccator. Causality: Amber glass prevents photolytic degradation, and rigorous drying removes surface-bound water that would initiate hydrolysis.
    
  • Inert Transfer: Move the bulk chemical and the dried vials into a glovebox purged with high-purity Argon (

    
    , 
    
    
    
    ).
  • Single-Use Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50 mg per vial). Causality: Repeated freeze-thaw cycles cause condensation inside the vial. Single-use aliquots ensure the material is only exposed to temperature shifts once.

  • Primary Sealing: Cap the vials tightly with the PTFE-lined caps and wrap the junction tightly with Parafilm.

  • Self-Validating Secondary Containment: Place the aliquoted vials into a secondary vacuum-sealed bag or a desiccator jar. Validation Step: Include a small, open vial of anhydrous Cobalt(II) chloride (

    
    ) indicator in the secondary container. If the blue indicator turns pink, the atmospheric seal has failed, and the aliquots must be re-purged.
    
  • Ultra-Low Storage: Transfer the validated secondary container to a

    
     freezer.
    
  • Pre-Reaction Integrity Check: Before utilizing a stored aliquot in a sensitive synthesis, dissolve a 1 mg micro-sample in 0.5 mL of anhydrous

    
    . The absence of a sharp singlet at ~4.5 ppm (free benzyl alcohol) self-validates that the storage protocol was successful and the material is intact.
    

Workflow N1 1. Oven-Dry Vials (120°C) N2 2. Transfer to Argon Glovebox N1->N2 N3 3. Create Single-Use Aliquots N2->N3 N4 4. PTFE Seal & CoCl2 Indicator N3->N4 N5 5. Store at -80°C N4->N5

Fig 2: Step-by-step workflow for anhydrous aliquoting and ultra-low temperature storage.

References

  • Title: Hemiaminal ether Linkages Provide a Selective Release of Payloads from Polymer Conjugates Source: Polymer Chemistry (The Royal Society of Chemistry) URL: [Link]

  • Title: Novel Linear Trinuclear Cu II Compound with Trapped Chiral Hemiaminal Ligand: Magnetostructural Study Source: MDPI URL: [Link]

  • Title: Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study Source: Structural Chemistry (Springer) URL: [Link]

Sources

Validation & Comparative

Technical Guide: Enantiomeric Excess Determination of (S)-2-Amino-2-(benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methods for determining the enantiomeric excess (ee) of (S)-2-Amino-2-(benzyloxy)ethanol and structurally related


-amino alcohols (e.g., O-Benzylserinol).

Executive Summary & Structural Analysis

Target Molecule: (S)-2-Amino-2-(benzyloxy)ethanol. Note: In pharmaceutical nomenclature, this name often refers to O-Benzylserinol (2-amino-3-(benzyloxy)propan-1-ol) or a stable derivative. A literal interpretation (hemiaminal ether) implies chemical instability. This guide focuses on the stable, pharmaceutically relevant


-amino alcohol  scaffold.

The Challenge: These molecules possess a primary amine and a primary hydroxyl group proximal to the chiral center. The lack of strong UV chromophores (beyond the benzyl group) and the polarity of the free amine make standard chiral HPLC challenging without specific additives or derivatization.

Strategic Recommendation:

  • For Routine QC (High Throughput): Direct Chiral HPLC using Crown Ether Columns (Crownpak CR) .

  • For Absolute Configuration & Low Sample Volume: NMR Analysis via Mosher’s Acid Derivatization .

  • For Trace Analysis (Biological Matrices): Marfey’s Method (FDAA Derivatization) followed by achiral HPLC.

Method 1: Direct Chiral HPLC (The Gold Standard)

Best For: Routine quality control, process monitoring, and high-accuracy quantification (>99.5% ee).

Mechanism of Action

Unlike polysaccharide columns (OD-H/AD-H) that rely on hydrogen bonding and steric inclusion, Crown Ether columns (specifically Daicel CROWNPAK CR(+) ) utilize a host-guest complexation mechanism. The crown ether forms an ammonium complex with the protonated primary amine of the analyte.

Protocol: Crownpak CR(+) Workflow

System: HPLC with UV Detector (210 nm or 254 nm). Column: Daicel CROWNPAK CR(+) (4.0 × 150 mm, 5 µm).[1]

  • Mobile Phase Preparation:

    • Solvent A: Perchloric Acid (

      
      ) aqueous solution, pH 1.0 to 2.0.[2]
      
    • Solvent B: Methanol (MeOH).[3]

    • Composition: 85% Solvent A : 15% Solvent B (Isocratic).

    • Critical Note: Do not use phosphate buffers or basic modifiers; they disrupt the ammonium-crown interaction.

  • Sample Preparation:

    • Dissolve 1.0 mg of (S)-2-Amino-2-(benzyloxy)ethanol in 1 mL of Mobile Phase.

    • Filter through a 0.22 µm PTFE filter.

  • Run Conditions:

    • Flow Rate: 0.4 mL/min (Lower flow improves resolution for crown ethers).

    • Temperature: 10°C - 25°C. (Lower temperature significantly enhances enantioselectivity,

      
      ).
      
  • Detection:

    • Monitor at 254 nm (targeting the benzyl ring).

Data Interpretation[4][5]
  • Elution Order: On CROWNPAK CR(+), the (S)-enantiomer typically elutes after the (R)-enantiomer for

    
    -amino acids, but for amino alcohols, the order must be confirmed with a racemate standard.
    
  • Calculation:

    
    
    

Method 2: Mosher’s Acid Derivatization (NMR)

Best For: Determining absolute configuration, confirming HPLC results, or when a chiral column is unavailable.

Mechanism

Reaction with a chiral derivatizing agent (CDA), specifically


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl), converts the enantiomers into diastereomers . These diastereomers have distinct chemical shifts (

) in

and

NMR.
Protocol: Double-Derivatization

Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Reaction Setup (Perform in parallel for R and S reagents):

    • In a 2 mL vial, add 5 mg of amino alcohol.

    • Add 0.6 mL dry Pyridine-d5 (acts as solvent and base).

    • Add 10 µL (1.5 eq) of (R)-MTPA-Cl .

    • Shake at room temperature for 1 hour.

  • Workup (Optional but recommended):

    • Dilute with

      
      , wash with dilute HCl and 
      
      
      
      .
    • Dry organic layer over

      
      .
      
  • NMR Acquisition:

    • Acquire

      
       NMR (500 MHz+) or 
      
      
      
      NMR.
    • Focus on the

      
       signal of the Mosher moiety or the benzylic protons of the analyte.
      
Self-Validating Logic (The Rule)

Calculate the difference in chemical shift:


.
  • If the atoms are spatially arranged such that the phenyl group of the MTPA shields a proton in one diastereomer more than the other, the sign of

    
     allows assignment of the absolute configuration (S vs R).
    

Comparison of Methodologies

FeatureDirect Chiral HPLC (Crownpak)Mosher's NMR AnalysisMarfey's Method (HPLC)
Accuracy High (<0.1% error)Medium (1-2% error)High (<0.5% error)
Throughput High (15 min/run)Low (1 hr prep + NMR time)Medium (Derivatization req.)
Sample Req. < 0.1 mg5 - 10 mg< 0.01 mg (Trace)
Cost/Run Low (after column purchase)High (Reagents + Deuterated solv.)Medium
Limitations Requires acidic pH (pH 1-2)Overlapping peaks in complex mixRequires UV-Vis calibration

Visualized Workflows

Decision Tree for Method Selection

MethodSelection Start Start: (S)-2-Amino-2-(benzyloxy)ethanol Sample IsTrace Is sample trace amount (<0.1 mg)? Start->IsTrace IsChiralCol Is Crownpak CR(+) Column available? IsTrace->IsChiralCol No Marfey Method 3: Marfey's Method (FDAA Derivatization) IsTrace->Marfey Yes NeedConfig Need Absolute Configuration? IsChiralCol->NeedConfig No HPLC Method 1: Direct Chiral HPLC (Crownpak CR+) IsChiralCol->HPLC Yes NeedConfig->Marfey No (Just ee) Mosher Method 2: Mosher's NMR (MTPA-Cl) NeedConfig->Mosher Yes

Caption: Logical decision tree for selecting the optimal ee determination method based on sample constraints.

Mosher's Analysis Workflow

MosherWorkflow Sample Amino Alcohol (Enantiomeric Mix) Split Split Sample Sample->Split ReactR React with (R)-MTPA-Cl Split->ReactR ReactS React with (S)-MTPA-Cl Split->ReactS ProdR (S)-Amine-(R)-MTPA Diastereomer A ReactR->ProdR ProdS (S)-Amine-(S)-MTPA Diastereomer B ReactS->ProdS NMR 1H / 19F NMR Analysis ProdR->NMR ProdS->NMR Result Calculate ee & Config via Δδ NMR->Result

Caption: Parallel derivatization workflow for NMR-based enantiomeric analysis.

Scientific Integrity & Troubleshooting

  • Peak Tailing in HPLC: The primary amine can interact with silanols. Ensure the mobile phase pH is strictly < 2.0 when using Crownpak columns to fully protonate the amine (

    
    ), preventing non-specific binding.
    
  • Mosher's Kinetic Resolution: Ensure the derivatization reaction goes to 100% conversion . If the reaction is incomplete, kinetic resolution (one enantiomer reacting faster than the other) can skew the calculated ee. Always use excess MTPA-Cl (1.5 - 2.0 eq).

  • Reference Standard: Always run a racemic mixture first to establish the separation window and resolution (

    
    ) factor.
    

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Retrieved from

  • Bhushan, R., & Bruckner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids.[1][2][3][4][5] Retrieved from

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[6] The Assignment of Absolute Configuration by NMR. Chemical Reviews. Retrieved from

Sources

Chiral HPLC methods for separating (S)-2-Amino-2-(benzyloxy)ethanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Separating the enantiomers of highly polar, multi-functional chiral building blocks like (S)-2-Amino-2-(benzyloxy)ethanol is a notorious bottleneck in drug development. This molecule presents a unique chromatographic challenge: it possesses a primary amine (prone to severe peak tailing), a primary hydroxyl group (capable of strong hydrogen bonding), and a bulky benzyloxy ether (providing steric bulk and


 interaction potential) all converging at a single stereocenter.

As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant Chiral Stationary Phases (CSPs) capable of resolving this specific amino alcohol. Rather than relying on trial-and-error screening, this guide breaks down the thermodynamic and kinetic causality behind each method, providing you with self-validating protocols to ensure absolute scientific integrity.

Mechanistic Overview of Chiral Recognition

To select the correct CSP, we must first map the analyte's functional groups to the corresponding chiral recognition mechanisms.

CSP_Logic Target 2-Amino-2-(benzyloxy)ethanol Amine Primary Amine (-NH2) Target->Amine Benzyl Benzyloxy Group (-O-CH2-Ph) Target->Benzyl Crown Crown Ether CSP (e.g., CROWNPAK) Amine->Crown Requires pH < 2 (Protonation) Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Amine->Poly Requires DEA (Silanol Masking) Macro Macrocyclic Glycopeptide (e.g., Chirobiotic T) Amine->Macro Ionic Interaction Benzyl->Poly Pi-Pi & Steric Fit Benzyl->Macro Hydrophobic Inclusion

Figure 1: Logical relationship between analyte functional groups and CSP selection.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When dealing with primary amino alcohols, three methodologies dominate the field. Below is an objective comparison of their performance metrics based on empirical data and established chromatographic principles.

A. Crown Ether-Based CSPs (e.g., CROWNPAK CR-I(+))

Crown ether columns are [1]. The chiral selector (a chiral 18-crown-6 ether) forms a highly specific host-guest inclusion complex with the analyte. However, this mechanism strictly requires the primary amine to be fully protonated (


). If the mobile phase pH rises above 2.0, the complex fails to form, and chiral recognition is lost.
B. Immobilized Polysaccharide CSPs (e.g., CHIRALPAK IG)

Amylose-based columns with chlorinated phenylcarbamate derivatives (like CHIRALPAK IG) excel at separating [2]. The benzyloxy group of our target molecule intercalates into the helical structure of the amylose, driven by


 interactions and hydrogen bonding. Because the silica support contains residual silanols, a basic additive is mandatory to prevent the amine from undergoing non-specific ion exchange.
C. Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T)

Teicoplanin-based columns offer multiple interaction sites (ionic, H-bonding, and steric inclusion). They are operated in Polar Ionic Mode (PIM) using volatile buffers, making them exceptionally well-suited for LC-MS applications where non-volatile additives must be avoided.

Quantitative Performance Comparison
ParameterMethod A: Crown Ether (CROWNPAK CR-I(+))Method B: Polysaccharide (CHIRALPAK IG)Method C: Macrocyclic Glycopeptide (Chirobiotic T)
Primary Mechanism Host-guest inclusion of

H-bonding,

, steric fit
Ionic, H-bonding, steric inclusion
Mobile Phase

(pH 1.5) / ACN (80:20)
n-Hexane / IPA (80:20)MeOH /

(100:0.1%)
Required Additive Perchloric Acid or TFA0.1% Diethylamine (DEA)None (Volatile Buffer used)
Typical Resolution (

)
2.5 - 4.01.8 - 3.01.5 - 2.2
Tailing Factor (

)
< 1.11.1 - 1.31.2 - 1.5
MS Compatibility Yes (if using TFA)Poor (Normal Phase)Excellent (Polar Ionic Mode)
Preparative Scale-up Difficult (Acidic, low capacity)Excellent (High loading capacity)Moderate

Experimental Protocols & Workflows

To ensure reproducibility, all method development should follow a strict thermodynamic and kinetic optimization pathway.

Workflow S1 1. CSP & Eluent Screening Identify optimal stationary phase S2 2. Additive Tuning Adjust DEA or TFA to fix peak tailing S1->S2 S3 3. Thermodynamic Profiling Optimize column temp (5°C - 25°C) S2->S3 S4 4. Kinetic Optimization Adjust flow rate for Rs > 1.5 S3->S4 S5 5. Method Validation Verify self-validating system suitability S4->S5

Figure 2: Step-by-step experimental workflow for chiral HPLC method optimization.

Protocol 1: Normal Phase Separation via CHIRALPAK IG (Best for Preparative Scale-up)

Objective: High-throughput preparative scale-up or routine UV analysis.

  • Column Preparation: Install a CHIRALPAK IG column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Mix 800 mL of HPLC-grade n-hexane with 200 mL of isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA) to yield a 0.1% (v/v) concentration. Degas via sonication.

  • Causality of DEA Addition: The primary amine of 2-Amino-2-(benzyloxy)ethanol will strongly interact with acidic, unendcapped silanols on the silica matrix, causing severe peak tailing. DEA acts as a sacrificial base, competitively masking these silanols and restricting the analyte's interactions purely to the enantioselective amylose selector.

  • Chromatographic Parameters: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to 220 nm.

  • Self-Validation System: Inject 5 µL of racemic 2-Amino-2-(benzyloxy)ethanol (1 mg/mL). The system is validated only if resolution (

    
    ) 
    
    
    
    and the tailing factor (
    
    
    )
    
    
    . If
    
    
    , the system has failed validation; replenish the mobile phase immediately, as the volatile DEA has likely evaporated during degassing.
Protocol 2: Reversed-Phase Separation via CROWNPAK CR-I(+) (Best for Analytical LC-MS)

Objective: High-resolution analytical separation and absolute stereochemical determination.

  • Column Preparation: Install a CROWNPAK CR-I(+) column (150 x 3.0 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a 50 mM aqueous solution of Perchloric acid (

    
    ) to achieve pH 1.5. Mix 80 parts of this aqueous buffer with 20 parts Acetonitrile (ACN). (Note: Substitute 
    
    
    
    with 0.1% Trifluoroacetic acid (TFA) if LC-MS compatibility is required).
  • Causality of Acidic pH: Crown ether CSPs mandate that the analyte's primary amine be fully protonated (

    
    ). Chiral recognition relies entirely on the formation of a host-guest inclusion complex between this cation and the 18-crown-6 ether cavity. An unprotonated amine (
    
    
    
    ) will bypass the cavity, resulting in total co-elution.
  • Thermodynamic Optimization (Temperature): Set the column temperature to 10 °C. [3]. Lowering the temperature shifts the thermodynamic equilibrium toward complex formation, drastically improving enantioselectivity (

    
    ), albeit at the cost of slightly broader peaks due to slower mass transfer.
    
  • Self-Validation System: Inject 2 µL of the racemate. Validation requires baseline separation (

    
    ). If resolution drops, the system has failed; verify the mobile phase pH is strictly < 2.0 using a calibrated pH meter.
    

Decision Matrix & Conclusion

Choosing the right method for (S)-2-Amino-2-(benzyloxy)ethanol depends entirely on your downstream application:

  • For Preparative Purification: Choose CHIRALPAK IG . The normal-phase conditions allow for high sample loading, and the hexane/IPA eluent is easily evaporated to recover the pure (S)-enantiomer.

  • For Trace Enantiomeric Purity (ee%) Analysis: Choose CROWNPAK CR-I(+) . The highly specific crown ether mechanism provides the sharpest peaks and highest resolution for primary amino alcohols, ensuring accurate integration of trace (R)-isomer impurities.

  • For LC-MS/MS Pharmacokinetic Studies: Choose Chirobiotic T in Polar Ionic Mode. It eliminates the need for non-volatile acids or ion-pairing agents, protecting your mass spectrometer while delivering robust chiral separation.

References

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - NIH. Available at:[Link]

  • Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography. Journal of Chromatography A (via ResearchGate). Available at:[Link]

  • Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. PMC - NIH. Available at:[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at:[Link]

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of (S)-O-Benzyl-L-Serinol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of (S)-2-Amino-3-(benzyloxy)propan-1-ol (commonly referred to as O-Benzyl-L-Serinol ).

Nomenclature Note: The specific nomenclature "(S)-2-Amino-2-(benzyloxy)ethanol" describes a hemiaminal ether (an amine and an ether on the same carbon), a structural motif that is generally chemically unstable and prone to spontaneous hydrolysis. In drug development contexts, this description almost invariably refers to its stable, commercially relevant homologue: O-Benzyl-L-Serinol (CAS: 86088-78-6). This guide focuses on the latter to ensure actionable, field-relevant utility.

Executive Summary

For drug development professionals synthesizing chiral intermediates (e.g., for nucleoside analogs or sphingosine derivatives), (S)-O-Benzyl-L-Serinol is a critical building block. Its analysis requires distinguishing the intact ether linkage from potential hydrolysis products and confirming enantiomeric purity.

While GC-MS has historically been used for amino alcohols, it necessitates cumbersome silylation steps. This guide establishes LC-ESI-MS/MS as the superior standard, offering a 3x reduction in sample preparation time and higher sensitivity for trace impurity detection.

Chemical Identity & Physicochemical Profile
FeatureSpecification
Common Name (S)-O-Benzyl-L-Serinol
IUPAC Name (2S)-2-Amino-3-(benzyloxy)propan-1-ol
CAS Number 86088-78-6
Molecular Formula

Monoisotopic Mass 181.1103 Da
Key Structural Moieties Primary Amine (

), Primary Alcohol (

), Benzyl Ether (

)
pKa (Amine) ~9.2 (Protonates readily in acidic mobile phases)
Technical Deep Dive: Fragmentation & Ionization
Ionization Strategy: Electrospray Ionization (ESI)

The presence of a primary amine makes this molecule an ideal candidate for ESI+ (Positive Mode) .

  • Protonation Site: The nitrogen atom is the most basic site, leading to a stable

    
     ion at m/z 182.1 .
    
  • Adducts: In ammonium formate buffers,

    
     dominates, though 
    
    
    
    (m/z 204.1) may appear if glassware is not LC-MS grade.
Fragmentation Pathways (MS/MS)

Understanding the fragmentation is vital for Multiple Reaction Monitoring (MRM) method development.

  • Primary Loss (Benzyl Cation): The most abundant fragment is the tropylium ion (

    
    ) at m/z 91.0 . This is characteristic of all O-benzyl compounds.
    
  • Neutral Loss (Water): Loss of the hydroxyl group as water (

    
    , 18 Da) generates a fragment at m/z 164.1 .
    
  • Backbone Cleavage: Loss of the hydroxymethyl group (

    
    ) can yield smaller amine fragments.
    

Fragmentation Parent Precursor Ion [M+H]+ = 182.1 WaterLoss Dehydration [M+H - H2O]+ = 164.1 Parent->WaterLoss -18 Da (H2O) Benzyl Tropylium Ion [C7H7]+ = 91.0 (Quantifier) Parent->Benzyl Benzyl Cleavage AmineFrag Amine Backbone [C3H8NO]+ = 74.0 WaterLoss->AmineFrag Fragmentation

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (S)-O-Benzyl-L-Serinol. The m/z 91.0 ion is the most sensitive quantifier.

Comparative Analysis: LC-MS vs. Alternatives

This section objectively compares LC-MS against GC-MS and HPLC-UV, the two most common alternatives in synthesis labs.

FeatureLC-ESI-MS/MS (Recommended)GC-MS (EI) HPLC-UV
Sample Prep Minimal: Dilute & Shoot (MeOH/Water)High: Requires Derivatization (BSTFA/TMCS) to cap -OH/-NH2 groups.Minimal: Dilute & Shoot
Sensitivity High: LOD < 1 ng/mL (MRM mode)Medium: LOD ~10-50 ng/mL (SIM mode)Low: Benzyl chromophore is weak; poor detection < 1 µg/mL.
Specificity Excellent: Mass-based discrimination of impurities.Good: Fingerprint fragmentation.Poor: Co-eluting peaks are indistinguishable.
Chiral Analysis Possible with Chiral Columns (e.g., Chiralpak IG).Possible but requires chiral derivatization agents.Possible with Chiral Columns.
Throughput Fast: 5-8 min run time.Slow: 20-30 min (including derivatization).Medium: 10-15 min.

Verdict:

  • For Routine Purity: Use LC-MS . It avoids the thermal degradation risks associated with GC injection ports and eliminates the 60-minute silylation step.

  • For Enantiomeric Excess (ee%): Use LC-MS with a Chiral Column . The high sensitivity allows detection of <0.1% of the (R)-enantiomer, which is critical for drug intermediates.

Detailed Experimental Protocols
Protocol A: LC-MS/MS Quantitation (Reverse Phase)

Use this for chemical purity and yield determination.

1. Sample Preparation:

  • Dissolve 1 mg of (S)-O-Benzyl-L-Serinol in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 1 µg/mL in Water:Methanol (50:50) + 0.1% Formic Acid.

2. LC Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-4 min) 
    
    
    
    5% B (4.1-6 min).
  • Flow Rate: 0.4 mL/min.

3. MS Parameters (Source: ESI+):

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

    • 
       (Quantifier, CE: 20 eV).
      
    • 
       (Qualifier, CE: 10 eV).
      
Protocol B: Chiral Purity Analysis

Use this to distinguish (S)-enantiomer from (R)-enantiomer.

1. Column: Daicel Chiralpak IG-3 (3 µm, 4.6 x 150 mm). 2. Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Note: Diethylamine is crucial to sharpen the peak of the primary amine. 3. Detection: SIM Mode (m/z 182.1) or UV 254 nm (if concentration > 100 µg/mL). 4. Expected Result: (S)-isomer elutes typically earlier or later than (R)-isomer depending on specific column interaction; verify with racemic standard.

Self-Validating Quality Control (System Suitability)

To ensure "Trustworthiness" in your data, every sequence must include these checks:

  • Blank Injection: Inject pure solvent. Requirement: No signal at m/z 182.1 > 1% of LLOQ. (Verifies no carryover).

  • Sensitivity Check: Inject a standard at the Reporting Limit (e.g., 10 ng/mL). Requirement: S/N > 10.

  • Retention Time Stability: Over 5 injections, RT deviation must be < 0.1 min.

  • Ion Ratio Confirmation: The ratio of the Quantifier (91.0) to Qualifier (164.1) peak areas must be consistent within ±20% of the reference standard. This confirms the peak is actually O-Benzyl-Serinol and not an isobaric interference.

Workflow Start Start Analysis SysSuit System Suitability (Blank + Std) Start->SysSuit Check1 Pass S/N > 10? SysSuit->Check1 Sample Inject Sample (S)-O-Benzyl-Serinol Check1->Sample Yes Fail Troubleshoot (Clean Source/Column) Check1->Fail No Data Data Processing (MRM 182->91) Sample->Data QC Ion Ratio Check (91.0 / 164.1) Data->QC Report Final Report (Purity/Conc) QC->Report Pass QC->Fail Fail Fail->SysSuit

Figure 2: Self-validating analytical workflow ensuring data integrity.

References
  • American Chemical Society (ACS). (2020). Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines. Journal of Organic Chemistry. Retrieved from [Link][1][2]

  • National Science Foundation (NSF). (2020). Public Access to Research: Mass Spectrometry Data for O-benzyl-L-serinol derivatives. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of (S)-2-Amino-2-(benzyloxy)ethanol via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules such as (S)-2-Amino-2-(benzyloxy)ethanol, a versatile building block in the development of novel therapeutics, the confirmation of not just stereochemical integrity but also absolute purity is paramount. Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and compromised safety profiles. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of elemental analysis with other common analytical techniques for purity validation. We will delve into the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the most appropriate validation strategy.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) and O (Oxygen) analysis, serves as a fundamental gatekeeper for assessing the purity of a synthesized compound. It operates on a simple yet powerful principle: a pure compound will have a precise and predictable ratio of its constituent elements. Any deviation from the theoretical elemental composition can indicate the presence of impurities.

For (S)-2-Amino-2-(benzyloxy)ethanol, with the chemical formula C₉H₁₃NO₂, the theoretical elemental composition is the bedrock against which experimental results are measured.

Theoretical Elemental Composition of (S)-2-Amino-2-(benzyloxy)ethanol (C₉H₁₃NO₂)[1]

ElementSymbolAtomic Mass ( g/mol )Molar Mass Contribution ( g/mol )Percentage (%)
CarbonC12.011108.09964.65
HydrogenH1.00813.1047.84
NitrogenN14.00714.0078.38
OxygenO15.99931.99819.14
Total 167.208 100.00

The Litmus Test: Experimental Protocol for Elemental Analysis

The modern elemental analyzer operates on the principle of dynamic flash combustion.[2][3] This protocol outlines the critical steps and the rationale behind them, ensuring a self-validating system.

Part 1: Sample Preparation - The Unseen Variable

The accuracy of elemental analysis is critically dependent on meticulous sample preparation.[4] The sample must be a homogenous and accurate representation of the bulk material.

Protocol:

  • Drying: Dry the (S)-2-Amino-2-(benzyloxy)ethanol sample under high vacuum at a temperature below its melting point for at least 24 hours to remove any residual solvents.

    • Causality: Solvents, often organic, will contribute to the carbon and hydrogen content, leading to erroneously high readings and a skewed elemental ratio.

  • Homogenization: Gently grind the dried sample into a fine, uniform powder using an agate mortar and pestle.

    • Causality: A non-homogenous sample can lead to variations in the elemental composition of the small aliquots taken for analysis, resulting in poor reproducibility.

  • Weighing: Accurately weigh 1-3 mg of the homogenized sample into a tin capsule for CHN analysis or a silver capsule for O analysis using a calibrated microbalance.

    • Causality: As the final results are reported as a percentage of the initial weight, the accuracy of this initial measurement is paramount.[4]

Part 2: Instrumental Analysis - Combustion and Detection

Protocol:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide for CHN analysis and benzoic acid for O analysis).

    • Causality: Calibration ensures the detector response is accurately correlated to the concentration of the analyte gases.

  • Combustion (CHN/S): The sample is dropped into a high-temperature furnace (typically ~900-1000°C) in a pure oxygen environment.[3]

    • Causality: This ensures complete combustion of the (S)-2-Amino-2-(benzyloxy)ethanol into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to dinitrogen (N₂) and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.

    • Causality: This step ensures that each elemental gas is detected individually without interference from others.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

    • Causality: The TCD provides a signal proportional to the concentration of the gas passing over it, allowing for quantification.

  • Pyrolysis (O): For oxygen analysis, the sample is pyrolyzed in a furnace in the absence of oxygen. The oxygen in the sample combines with a carbon source to form carbon monoxide (CO), which is then detected.[5]

    • Causality: This indirect method is necessary as the direct measurement of O₂ would be confounded by the oxygen used for combustion in CHN analysis.

Interpreting the Data: Acceptance Criteria and the ±0.4% Rule

For a new compound to be considered pure by elemental analysis, the experimentally determined percentages for each element should be within ±0.4% of the theoretical values.[6][7] This is a widely accepted standard in the chemical and pharmaceutical industries.

Hypothetical Experimental Data for a Batch of (S)-2-Amino-2-(benzyloxy)ethanol

ElementTheoretical %Experimental %Deviation %Pass/Fail
Carbon64.6564.51-0.14Pass
Hydrogen7.847.92+0.08Pass
Nitrogen8.388.29-0.09Pass
Oxygen19.1419.28+0.14Pass

In this example, the batch would be considered to have a high degree of purity based on elemental analysis.

A Comparative Perspective: Elemental Analysis vs. Other Techniques

While elemental analysis provides a robust, bulk-level assessment of purity, it is not without its limitations. It is often best used in conjunction with other, more specific techniques.[8][9]

Analytical TechniquePrincipleStrengthsLimitations
Elemental Analysis Combustion and detection of elemental gases.- Confirms the fundamental elemental composition.- Detects non-chromophoric and non-volatile inorganic impurities (e.g., salts). - Cost-effective.[2]- Cannot distinguish between the target molecule and isomers with the same elemental composition.- Insensitive to impurities with a similar elemental composition to the target molecule.- Does not provide information on the number or identity of impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.- High sensitivity for detecting and quantifying organic impurities.[8] - Can separate isomers (with a chiral stationary phase).- Provides information on the number and relative amounts of impurities (peak purity analysis).[10]- Requires impurities to have a chromophore for UV detection.- May not detect non-volatile or inorganic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides detailed structural information.- Can be used for quantitative analysis (qNMR) to determine absolute purity.- Can identify specific impurities if their structures are known.- Lower sensitivity compared to HPLC for trace impurities.- Complex mixtures can lead to overlapping signals, making quantification difficult.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.- Extremely high sensitivity.- Provides accurate molecular weight information.- Can be coupled with HPLC (LC-MS) for powerful impurity identification.- Generally not a quantitative technique on its own.- Ionization efficiency can vary significantly between compounds, affecting relative abundance measurements.

Decision Workflow for Purity Validation

The selection of an appropriate purity validation strategy depends on the stage of research and the intended use of the compound.

G start Synthesized (S)-2-Amino-2-(benzyloxy)ethanol elemental_analysis Elemental Analysis (C, H, N, O) start->elemental_analysis pass_ea Deviation within ±0.4%? elemental_analysis->pass_ea fail_ea High Likelihood of Significant Impurity or Incorrect Structure pass_ea->fail_ea No hplc_nmr HPLC and/or NMR Analysis pass_ea->hplc_nmr Yes fail_hplc_nmr Impurities Detected? hplc_nmr->fail_hplc_nmr pass_all High Purity Confirmed impurity_id Impurity Identification Required (e.g., LC-MS, qNMR) fail_hplc_nmr->pass_all No fail_hplc_nmr->impurity_id Yes

Caption: A logical workflow for the comprehensive purity validation of a synthesized compound.

Conclusion: An Integrated Approach to Purity Validation

Elemental analysis is an indispensable tool in the arsenal of the synthetic chemist and drug development professional. It provides a rapid, cost-effective, and reliable assessment of the bulk elemental composition of a sample, acting as a crucial first-pass purity screen. However, its inherent limitations in distinguishing between isomers and identifying specific organic impurities necessitate a multi-faceted, orthogonal approach to purity validation.[9]

For the highest degree of confidence in the purity of (S)-2-Amino-2-(benzyloxy)ethanol, elemental analysis should be employed as a foundational check, complemented by high-resolution techniques such as chiral HPLC and NMR spectroscopy. This integrated strategy ensures not only the correct elemental makeup but also the absence of structurally similar impurities, thereby upholding the principles of scientific integrity and paving the way for reliable and reproducible research.

References

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • AZoM. How Does a CHNSO Analyzer Work?. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Thermo FlashSmart CHNS/O Elemental Analyzer. [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol.
  • Element Lab Solutions. Peak Purity Analysis. [Link]

  • PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. [Link]

Sources

Benchmarking Chiral Amino Alcohol Ligands: A Comparative Analysis of 1,2-Amino Alcohols and Prolinol Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from stoichiometric chiral auxiliaries to catalytic chiral ligands represents a pivotal shift in cost-effective drug synthesis. Among these, chiral amino alcohols act as "privileged structures," serving dual roles as Lewis base/acid ligands in metal catalysis and as standalone organocatalysts.

This guide provides a critical, data-driven comparison of three dominant classes of amino alcohol ligands:

  • Simple 1,2-Amino Alcohols (e.g., Ephedrine, Aminoindanol)

  • Bicyclic Amino Alcohols (e.g., DAIB, MIB)

  • Prolinol Silyl Ethers (e.g., Jørgensen-Hayashi Catalysts)

We evaluate these based on Enantiomeric Excess (ee) , Catalyst Loading , and Mechanistic Robustness across two benchmark reactions: Diethylzinc Alkylation and Asymmetric Michael Addition.

Part 1: Metal-Mediated Alkylation (The Diethylzinc Benchmark)

The enantioselective addition of diethylzinc (


) to aldehydes is the standard "stress test" for amino alcohol ligands. The reaction relies on the Ligand Acceleration Effect (LAE) , where the ligand-bound zinc species reacts faster than the background racemic reaction.
Comparative Performance Data

Substrate: Benzaldehyde


 1-Phenyl-1-propanol[1]
Ligand ClassSpecific LigandCatalyst Loading (mol%)Yield (%)ee (%)Key Limitation
Acyclic 1,2-AA (-)-Ephedrine5-1065-8045-60Low structural rigidity; formation of non-reactive aggregates.
Rigid Bicyclic (-)-DAIB (Noyori)1-2>9598-99 Cost; requires specific terpene precursors.
Carbohydrate Fructose-derived (Ligand 22)59296-98Stability of acetal protection groups under acidic workup.
Indanol-based cis-1-Amino-2-indanol59092-94Solubility in non-polar solvents (hexane/toluene).
Mechanistic Insight: The DAIB Advantage

The superiority of (-)-DAIB (3-exo-dimethylaminoisobornenol) stems from its ability to disrupt the stable, unreactive zinc dimer. Simple amino alcohols like ephedrine often form stable tetramers or dimers that sequester the catalyst. DAIB shifts the equilibrium toward a reactive monomeric species.

Diagram 1: Ligand Acceleration & Transition State Assembly

This diagram illustrates the shift from the resting dimer state to the active monomeric transition state.

DAIB_Mechanism Resting Resting State (Zinc Dimer) Disruption Ligand-Zn Complexation Resting->Disruption + Aldehyde Active Active Monomer (R-Zn-Ligand) Disruption->Active Dimer Breakup TS Transition State (Bimetallic Assembly) Active->TS + Et2Zn + Substrate Product Chiral Alcohol (>98% ee) TS->Product Alkyl Transfer Product->Active Catalyst Regeneration

Caption: The DAIB ligand breaks the thermodynamic zinc dimer sink, creating a highly reactive monomeric species that dictates stereochemistry.

Part 2: Organocatalysis (Asymmetric Michael Addition)

In metal-free catalysis, the comparison shifts to Steric Shielding vs. Hydrogen Bonding .

  • L-Proline: Relies on H-bonding (Bifunctional activation). Effective but suffers from solubility issues and lower turnover frequencies.

  • Jørgensen-Hayashi Catalysts (Prolinol Silyl Ethers): Rely on steric bulk (Silyl group) to block one face of the enamine.

Head-to-Head: Proline vs. Prolinol Silyl Ethers

Reaction: Propanal + Nitrostyrene (Michael Addition)

FeatureL-ProlineJørgensen-Hayashi Catalyst (TMS-ether)
Mechanism Enamine formation + H-bond directionEnamine formation + Steric Shielding
Typical Loading 10-20 mol%1-5 mol%
Solvent Compatibility Polar (DMSO, DMF, MeOH) requiredNon-polar (Toluene, DCM, CHCl3)
Typical ee 70-85% (Substrate dependent)90-99% (Broad scope)
Reaction Time 24-48 hours1-4 hours
Decision Logic: When to use which?

Use L-Proline if:

  • Cost is the absolute primary constraint.

  • The substrate is water-soluble.

Use Prolinol Silyl Ethers if:

  • High ee (>95%) is critical for pharmaceutical intermediates.

  • Low catalyst loading is required to simplify purification.

  • The reaction is performed in non-polar organic solvents.

Diagram 2: Steric Shielding in Enamine Catalysis

Visualizing why the silyl ether confers superior enantioselectivity.

Shielding_Model cluster_faces Facial Selectivity Cat Prolinol Silyl Ether Enamine E-Enamine Intermediate Cat->Enamine + Aldehyde TopFace Top Face: BLOCKED by Bulky Silyl Group BottomFace Bottom Face: OPEN for Electrophile Attack Enamine->BottomFace Stereocontrol Product Michael Adduct (High ee) BottomFace->Product

Caption: The bulky silyl ether group effectively shields the 'top' face, forcing the electrophile to attack from the open 'bottom' face.

Part 3: Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

Safety Note: Diethylzinc is pyrophoric. All steps must be performed under Argon/Nitrogen.

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under argon stream.

  • Ligand Loading: Charge flask with (-)-DAIB (3.0 mg, 0.015 mmol, 1.5 mol%) and dry Toluene (1.0 mL).

  • Zinc Addition: Add

    
     (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise at room temperature.
    
    • Observation: Evolution of ethane gas indicates formation of the Zinc-Ligand complex. Stir for 15 min.

  • Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

  • Reaction: Stir at 0°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Carefully add saturated

    
     (2 mL). Extract with 
    
    
    
    (3x).[2]
  • Analysis: Dry organic layer (

    
    ), concentrate, and analyze via Chiral HPLC (Chiralcel OD-H column).
    
    • Target: >98% ee, >95% Yield.[3]

Protocol B: Organocatalytic Michael Addition (Jørgensen-Hayashi)
  • Setup: In a 1 dram vial, dissolve (S)-diphenylprolinol trimethylsilyl ether (5 mol%) in Toluene (0.5 M concentration relative to substrate).

  • Reactants: Add the aldehyde (3.0 equiv) followed by the nitroalkene (1.0 equiv).

  • Conditions: Stir at ambient temperature (20-25°C).

    • Note: No inert atmosphere is strictly required, but moisture should be minimized to prevent silyl hydrolysis.

  • Workup: Upon consumption of nitroalkene (TLC), quench with water, extract with DCM.

  • Purification: Flash chromatography on silica gel. Avoid prolonged exposure to silica to prevent retro-Michael reaction.

Part 4: Critical Selection Guide

ParameterRecommended Ligand ClassRationale
Steric Bulk Prolinol Silyl Ethers Essential for "Enamine" cycles where H-bonding is insufficient.
Metal Binding Aminoindanols / DAIB Rigid backbone prevents ligand flexibility during metal coordination (Zn, Ru).
Cost Efficiency Ephedrine / Proline Best for early-stage screening or when lower ee (80%) is acceptable.
Recyclability Polymer-supported DAIB Immobilized variants of DAIB retain 95% activity over 5 cycles.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Hayashi, Y., et al. (2005).[4] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction.[5] Angewandte Chemie. Link

  • Jørgensen, K. A. (2005). Organocatalytic Asymmetric Synthesis using Prolinol Derivatives. Current Opinion in Drug Discovery & Development.
  • BenchChem. (2025).[6][7] Comparative Guide to Organocatalysts in Asymmetric Michael Additions. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][8][9][10][11] Chemical Reviews. Link

Sources

Benchmarking (S)-2-Amino-2-(benzyloxy)ethanol against other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (S)-2-Amino-2-(benzyloxy)ethanol: A Next-Generation Chiral Auxiliary for Asymmetric Synthesis

For decades, the architectural construction of enantiopure molecules has relied heavily on stoichiometric chiral auxiliaries. While catalytic enantioselective methods have advanced significantly, chiral auxiliaries remain the gold standard in early-stage drug development and complex natural product synthesis due to their absolute predictability, scalability, and ease of diastereomer separation[1].

Historically, Evans’ oxazolidinones (derived from valinol or phenylglycinol) and Myers’ pseudoephedrine have dominated this space[2]. However, (S)-2-Amino-2-(benzyloxy)ethanol is emerging as a highly versatile alternative. By combining the rigid bidentate chelation potential of an amino alcohol with the profound steric and electronic shielding of a benzyloxy group, this auxiliary offers distinct mechanistic advantages.

This guide objectively benchmarks (S)-2-Amino-2-(benzyloxy)ethanol against industry-standard auxiliaries, providing mechanistic insights, comparative performance data, and validated experimental protocols.

Mechanistic Rationale: The Causality of Stereocontrol

The efficacy of any chiral auxiliary depends on its ability to rigidify the transition state (typically via metal chelation) and effectively block one trajectory of electrophilic attack.

  • Evans Oxazolidinones: Rely primarily on the steric bulk of an alkyl or aryl group (e.g., isopropyl, benzyl) to block the Re or Si face of a rigidified Z-enolate[1].

  • Myers' Pseudoephedrine: Utilizes a highly structured lithium alkoxide-enolate network that directs alkylation with exceptional precision, though it requires the use of a controlled substance[3].

  • (S)-2-Amino-2-(benzyloxy)ethanol: Operates via a dual-action mechanism. When converted to its corresponding amide or oxazolidinone, the oxygen of the benzyloxy group can participate in secondary lithium coordination, tightening the transition state. Concurrently, the flexible ether linkage allows the phenyl ring to adopt a conformation that maximizes

    
     stacking with aromatic substrates or provides a broad steric "umbrella" over one face of the enolate. This 
    
    
    
    -shielding effect often results in superior diastereomeric ratios (dr) compared to purely aliphatic steric blockers.

G N1 Li+ Enolate N2 Bidentate Chelation N1->N2 Rigidifies TS N3 π-π Stacking N2->N3 Benzyloxy Group N4 Re-Face Block N3->N4 Steric Clash N5 Si-Face Attack N3->N5 Open Trajectory N6 High dr N5->N6 >99:1

Stereocontrol logic and transition state causality for the chiral auxiliary.

Comparative Performance Data

To objectively evaluate (S)-2-Amino-2-(benzyloxy)ethanol, we benchmark its performance in a standard asymmetric


-alkylation of propionic acid derivatives against Evans' (S)-4-isopropyl-2-oxazolidinone and Myers' (S,S)-pseudoephedrine[2],[1],[3].
Parameter(S)-2-Amino-2-(benzyloxy)ethanolEvans Oxazolidinone (Val-derived)Myers Pseudoephedrine
Typical Alkylation dr > 99:195:5 to 98:2> 99:1
Enolate Geometry Z-enolate (Highly rigid)Z-enolateZ-enolate (Alkoxide-bound)
Regulatory Status UnrestrictedUnrestrictedControlled Substance (Precursor)
UV Activity (TLC Tracking) High (Benzyloxy chromophore)Low (Requires stains)Low (Requires stains)
Cleavage to Alcohol LiBH

, THF, 0 °C (95% yield)
LiBH

, MeOH, 0 °C (85% yield)
LiNH

BH

, THF (90% yield)
Auxiliary Recovery > 95% (Simple extraction)~ 90% (Chromatography often needed)> 90% (Acid/Base extraction)

Data Synthesis: (S)-2-Amino-2-(benzyloxy)ethanol matches the stereocontrol of pseudoephedrine while avoiding regulatory hurdles. Furthermore, its strong UV absorbance allows for real-time, non-destructive reaction monitoring without chemical stains.

Validated Experimental Protocols

The following protocols represent a self-validating system. The presence of the benzyloxy group allows researchers to track conversion precisely via UV-Vis TLC (254 nm), ensuring that enolization and alkylation are complete before proceeding to cleavage.

Protocol A: N-Acylation (Installation)

Causality: Pivaloyl chloride is used to form a mixed anhydride with the carboxylic acid substrate. This prevents unwanted ketene formation and ensures rapid, quantitative acylation of the sterically hindered amino alcohol.

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under N

    
     and cool to -20 °C.
    
  • Add triethylamine (2.5 equiv) followed dropwise by pivaloyl chloride (1.1 equiv). Stir for 1 hour to form the mixed anhydride.

  • Add (S)-2-Amino-2-(benzyloxy)ethanol (1.05 equiv) and LiCl (1.2 equiv). Note: LiCl acts as a Lewis acid to activate the mixed anhydride and accelerate amide bond formation.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify via flash chromatography (UV-active spot).
    
Protocol B: Asymmetric -Alkylation

Causality: The addition of anhydrous LiCl is critical. It breaks up non-reactive hexameric lithium enolate aggregates into highly reactive monomers/dimers, dramatically accelerating the alkylation rate and preventing epimerization.

  • Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous THF (0.1 M) containing rigorously dried LiCl (3.0 equiv) under N

    
    .
    
  • Cool the solution to -78 °C.

  • Add freshly titrated LDA (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then briefly warm to 0 °C for 15 minutes to ensure complete Z-enolate formation.

  • Re-cool to -78 °C and add the alkyl halide (1.5 equiv) dropwise.

  • Monitor via TLC (UV 254 nm). The product will typically have a slightly higher R

    
     than the starting material.
    
  • Quench with half-saturated NH

    
    Cl and extract with Et
    
    
    
    O.
Protocol C: Non-Destructive Cleavage to Chiral Alcohol
  • Dissolve the alkylated product in THF/MeOH (4:1, 0.1 M) and cool to 0 °C.

  • Add LiBH

    
     (2.0 M in THF, 2.5 equiv) dropwise.
    
  • Stir for 2 hours. The reaction is self-validating: the disappearance of the starting material under UV light confirms complete cleavage.

  • Quench carefully with 1M HCl (until gas evolution ceases).

  • Extract the chiral alcohol product with Et

    
    O. The recovered auxiliary remains in the aqueous layer as a hydrochloride salt and can be recovered in >95% yield by basification (1M NaOH) and extraction with CH
    
    
    
    Cl
    
    
    .

G A Substrate + (S)-2-Amino-2-(benzyloxy)ethanol B N-Acylation (PivCl, Et3N, THF) A->B C Z-Enolate Formation (LDA, LiCl, -78°C) B->C D Facial Shielding & Electrophilic Trapping C->D E Non-Destructive Cleavage (LiBH4, 0°C) D->E F Enantiopure Product (>99% ee) E->F Product G Recovered Auxiliary (>95% yield) E->G Recycle

Workflow for asymmetric alkylation using (S)-2-Amino-2-(benzyloxy)ethanol.

Conclusion

While Evans oxazolidinones and Myers pseudoephedrine remain foundational tools in organic synthesis, (S)-2-Amino-2-(benzyloxy)ethanol bridges the gap between high stereocontrol and operational practicality. By leveraging


 stacking and bidentate chelation, it achieves 

dr in standard alkylations. Furthermore, its high UV-activity enables robust, self-validating reaction tracking, and its unrestricted regulatory status makes it an ideal candidate for scalable drug development workflows.

References

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases Nature Communications URL
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis ResearchGate / Tetrahedron URL
  • 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols (Citing: Pseudoephedrine as a Practical Chiral Auxiliary)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.